Methyl hydroxyangolensate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYZKWCPWBKPIG-KDSQYEHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)[C@@H](C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Methyl hydroxyangolensate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Methyl 6-hydroxyangolensate. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Structure and Properties
Methyl 6-hydroxyangolensate is a complex natural product classified as a limonoid.[1] Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 22255-07-8.
The molecular structure of Methyl 6-hydroxyangolensate is characterized by a polycyclic framework featuring a furan (B31954) ring and multiple stereocenters. The systematic IUPAC name for this compound is methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]-2-hydroxyacetate.[1]
Below is a 2D representation of the chemical structure of Methyl 6-hydroxyangolensate:
Figure 1. 2D Chemical Structure of Methyl 6-hydroxyangolensate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 6-hydroxyangolensate is provided in the table below. These properties have been computationally predicted and are available through public chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄O₈ | PubChem |
| Molecular Weight | 486.6 g/mol | PubChem |
| XLogP3-AA | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 486.22536804 Da | PubChem |
| Monoisotopic Mass | 486.22536804 Da | PubChem |
| Topological Polar Surface Area | 112 Ų | PubChem |
| Heavy Atom Count | 35 | PubChem |
| Complexity | 972 | PubChem |
Spectroscopic Data
Note: The absence of published experimental spectra prevents a detailed assignment of chemical shifts and fragmentation patterns. Researchers working with this compound would need to acquire and interpret this data to confirm its identity and purity.
Biological Activities and Potential Signaling Pathways
Methyl 6-hydroxyangolensate has been reported to exhibit a range of biological activities, primarily antimicrobial and spasmolytic.
Antimicrobial Activity
Methyl 6-hydroxyangolensate has demonstrated both antifungal and antibacterial properties.[2][3] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microorganisms, are not extensively documented in the available literature.
Spasmolytic and Anti-ulcer Activity
Research on the related compound, methyl angolensate, also isolated from Entandrophragma angolense, has shown significant spasmolytic activity. This effect is suggested to be mediated through serotonergic mechanisms.[4] It is plausible that Methyl 6-hydroxyangolensate may share a similar mechanism of action for any spasmolytic effects, though further research is required for confirmation. Additionally, methyl angolensate has demonstrated anti-ulcer properties by inhibiting gastric acid secretion.[4]
The proposed serotonergic mechanism involves the interaction with serotonin (B10506) (5-HT) receptors, which play a crucial role in gastrointestinal motility. The binding of a ligand to these receptors can modulate smooth muscle contraction and relaxation.
Below is a simplified diagram illustrating a general serotonergic signaling pathway.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of Methyl 6-hydroxyangolensate are not extensively published. The following sections provide generalized procedures based on common laboratory practices for similar compounds.
General Protocol for Isolation of Limonoids from Entandrophragma Species
Methyl 6-hydroxyangolensate is naturally found in the stem bark of Entandrophragma angolense.[5][6] The isolation of limonoids from this genus typically involves solvent extraction followed by chromatographic separation.
1. Extraction:
- Air-dried and powdered stem bark of E. angolense is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727).
- The crude extracts are concentrated under reduced pressure.
2. Chromatographic Separation:
- The methanol extract, which is likely to contain the more polar limonoids, is subjected to column chromatography over silica (B1680970) gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Purification:
- Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC).
- Final purification of Methyl 6-hydroxyangolensate can be achieved by recrystallization from a suitable solvent system, such as methanol.
The following diagram illustrates a general workflow for the isolation of limonoids.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Stock Solution:
- Dissolve a known weight of Methyl 6-hydroxyangolensate in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to prepare a stock solution of high concentration.
2. Preparation of Microtiter Plates:
- Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the compound stock solution in the wells to achieve a range of final concentrations.
3. Inoculum Preparation:
- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
4. Inoculation and Incubation:
- Add the diluted microbial inoculum to each well containing the compound and the growth control wells.
- Include a sterility control (broth only) and a growth control (broth with inoculum and solvent, but no compound).
- Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Methyl 6-hydroxyangolensate is a structurally complex limonoid with documented antimicrobial and potential spasmolytic activities. While its chemical structure is well-defined, there is a notable lack of publicly available, detailed experimental data, particularly comprehensive spectroscopic analyses and quantitative biological activity profiles. This guide provides a foundational understanding of the compound based on the current literature and outlines standard methodologies for its further investigation. Future research should focus on obtaining detailed spectroscopic data for unambiguous characterization, elucidating the specific mechanisms of its biological activities, and exploring its potential therapeutic applications.
References
- 1. Methyl 6-hydroxyangolensate | C27H34O8 | CID 21596328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-hydroxyangolensate - Immunomart [immunomart.com]
- 3. Methyl 6-hydroxyangolensate | CymitQuimica [cymitquimica.com]
- 4. Methyl angolensate: the antiulcer agent of the stem bark of Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limonoids and other triterpenoids from Entandrophragma angolense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSC - Page load error [pubs.rsc.org]
Methyl Hydroxyangolensate: A Technical Guide to its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hydroxyangolensate, a naturally occurring limonoid, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, natural sources, and associated phytochemicals of this compound. It details the pivotal research that first identified this compound and outlines the methodologies for its extraction and isolation from its primary botanical source, Khaya senegalensis. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites. Limonoids are known for their diverse biological activities, and this compound, in particular, has been associated with anti-inflammatory properties. Understanding the natural origins and the initial scientific discovery of this compound is fundamental for its further investigation and potential therapeutic application.
Discovery and Key Research
The discovery of this compound is credited to a 1999 study by Oumar Thioune and colleagues.[1][2][3] Their research focused on the anti-inflammatory activity of the bark of Khaya senegalensis, commonly known as African mahogany. The study reported that an etheropetroleum extract of the bark exhibited significant anti-inflammatory effects. Through bioassay-guided fractionation, they successfully isolated this compound and a related compound, methyl angolensate, as the active principles responsible for the observed pharmacological activity.[2]
Natural Sources
The primary and most well-documented natural source of this compound is the African mahogany tree, Khaya senegalensis (family: Meliaceae). This compound has been isolated from various parts of the plant, including:
-
Stem Bark: The most frequently cited source, where it is present in significant quantities.
-
Root Bark: Also contains this compound.
-
Wood: The woody tissues of the tree have also been found to contain this limonoid.
While Khaya senegalensis is the principal source, the broader Meliaceae family is rich in diverse limonoids, and further phytochemical investigations may reveal other plant species that produce this compound.
Phytochemical Profile of Khaya senegalensis
This compound is part of a complex mixture of phytochemicals within Khaya senegalensis. Understanding these co-constituents is crucial for developing effective extraction and purification protocols.
Table 1: Major Phytochemicals Co-occurring with this compound in Khaya senegalensis
| Compound Class | Examples |
| Limonoids | Methyl angolensate, 7-deacetoxy-7-oxogedunin, Khayanone, Khayasin |
| Triterpenes | Oleanolic acid |
| Steroids | Beta-sitosterol |
| Phenolic Compounds | Tannins, Flavonoids |
Experimental Protocols
General Extraction and Isolation of Limonoids from Khaya senegalensis
While the original 1999 paper by Thioune et al. lacks a detailed step-by-step protocol, subsequent studies on the isolation of limonoids from Khaya senegalensis provide a generalizable workflow. The following is a composite methodology based on established phytochemical techniques for this plant species.
dot
Caption: General workflow for the extraction and isolation of this compound.
Methodology Details:
-
Plant Material Preparation: The stem bark of Khaya senegalensis is collected, washed, and air-dried in the shade to preserve the chemical integrity of its constituents. The dried bark is then pulverized into a coarse powder to increase the surface area for efficient extraction.
-
Extraction: The powdered bark is subjected to extraction with a non-polar solvent mixture, such as etheropetroleum, as described in the initial discovery.[1][2] Alternatively, methanol (B129727) is commonly used for the extraction of limonoids. This can be performed by maceration (soaking at room temperature for an extended period) or using a Soxhlet apparatus for continuous extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Fractionation: The concentrated crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between n-hexane and methanol. The more polar limonoids, including this compound, will preferentially partition into the methanolic phase.
-
Chromatographic Purification: The methanolic fraction is further purified using chromatographic techniques.
-
Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Analysis: The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
Final Purification: The pooled fractions are subjected to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
-
Physicochemical and Spectroscopic Data
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₇H₃₄O₈ |
| Molecular Weight | 486.55 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR | Expected signals for furan (B31954) ring protons, methoxy (B1213986) group, and various aliphatic and olefinic protons characteristic of the limonoid skeleton. |
| ¹³C NMR | Expected signals for carbonyl carbons of the lactone and ester groups, carbons of the furan ring, and a total of 27 carbon resonances corresponding to the molecular structure. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight. Fragmentation patterns would reveal characteristic losses of functional groups. |
| Infrared (IR) | Absorption bands corresponding to hydroxyl (-OH), ester carbonyl (C=O), and furan ring vibrations. |
Biological Activity and Potential Signaling Pathways
The initial discovery of this compound was linked to its anti-inflammatory activity.[1][2] However, detailed studies on its mechanism of action and the specific signaling pathways it modulates are currently lacking in the scientific literature. Given its anti-inflammatory properties, potential pathways for investigation could include:
-
Inhibition of pro-inflammatory enzymes: such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Modulation of inflammatory signaling cascades: such as the NF-κB and MAPK pathways.
-
Interaction with nuclear receptors: involved in the regulation of inflammation.
dot
Caption: Hypothetical signaling pathways for the anti-inflammatory action of this compound.
Conclusion
This compound, a limonoid primarily sourced from Khaya senegalensis, represents a promising natural product with documented anti-inflammatory activity. This guide has synthesized the available information on its discovery, natural occurrence, and the methodologies for its isolation. While the foundational research has been identified, further studies are required to fully elucidate its spectroscopic characteristics and, more importantly, to unravel the molecular mechanisms and signaling pathways underlying its biological effects. Such research will be pivotal in assessing its full therapeutic potential.
References
The Putative Biosynthesis of Methyl Hydroxyangolensate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hydroxyangolensate, a B,D-seco-limonoid found in certain plant species, belongs to the vast and structurally diverse family of tetranortriterpenoids. Limonoids have garnered significant interest in the scientific community due to their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their potential biotechnological production and the development of novel therapeutic agents. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon the current understanding of limonoid biosynthesis in plants, particularly within the Meliaceae and Rutaceae families. The proposed pathway commences with the mevalonate (B85504) (MVA) pathway, leading to the formation of the core triterpene scaffold, followed by a series of oxidative modifications, ring-cleavage events, hydroxylation, and methylation to yield the final product. This document provides a comprehensive overview of the proposed enzymatic steps, quantitative data from related studies, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of this complex biochemical route. It is important to note that while this pathway is constructed based on established principles of plant secondary metabolism, direct experimental evidence for each specific enzymatic step in the biosynthesis of this compound is still an active area of research.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the ubiquitous mevalonate (MVA) pathway, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially condensed to form the 30-carbon acyclic triterpenoid, squalene, which is then epoxidized to 2,3-oxidosqualene (B107256).
The subsequent steps are proposed as follows:
-
Cyclization to Protolimonoid: A dedicated oxidosqualene cyclase (OSC) catalyzes the intricate cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold, likely a protolimonoid such as tirucalla-7,24-dien-3β-ol.
-
Core Limonoid Formation: The protolimonoid undergoes a series of oxidative modifications, including the loss of four carbon atoms and the formation of a characteristic furan (B31954) ring, to yield a basic limonoid aglycone. This process is likely mediated by a cascade of cytochrome P450 monooxygenases (CYPs).
-
B,D-Ring Cleavage (Seco-Limonoid Formation): The core limonoid structure undergoes oxidative cleavage of both the B and D rings to form the distinctive angolensate skeleton. This is a critical step in the formation of B,D-seco-limonoids and is presumed to be catalyzed by specific CYPs.
-
Hydroxylation: A hydroxylation event, likely at the C-6 position, is catalyzed by a regio-specific CYP, introducing a hydroxyl group to the angolensate core, forming hydroxyangolensate.
-
Methylation: The final step involves the methylation of a carboxyl group, which is characteristic of angolensates, to form this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
Visual Representation of the Putative Pathway
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data on the enzymatic steps leading to this compound is currently limited. However, studies on related limonoids provide valuable insights into the potential concentrations and regulatory aspects of this pathway.
| Compound | Plant Species | Tissue | Concentration / Activity | Analytical Method | Reference |
| Methyl angolensate | Khaya ivorensis (with stem cankers) | Stems | Increased nearly fourfold compared to healthy plants | HPLC-ESI-MS/MS | [1] |
| Methyl angolensate | Khaya ivorensis (with stem cankers) | Leaves | Increased by 20% compared to healthy plants | HPLC-ESI-MS/MS | [1] |
| Total Limonoid Glucosides | Commercial Orange Juices | Juice | Average of 320 ppm (up to 500 ppm) | HPLC | [2] |
| Limonin | Pummelo | Juice | Average of 18 ppm | HPLC | [3] |
| Total Limonoid Aglycones | Pummelo | Seeds | 773 ppm to 9,900 ppm | HPLC | [3] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would rely on the functional characterization of the involved enzymes, primarily cytochrome P450s and O-methyltransferases. The following are detailed, representative protocols for the heterologous expression and functional analysis of these enzyme classes.
Protocol for Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 (CYP)
This protocol describes the expression of a candidate plant CYP in Escherichia coli and subsequent in vitro functional assays.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from the plant tissue of interest (e.g., young leaves or developing fruits of a species known to produce this compound).
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length coding sequence of the candidate CYP gene using gene-specific primers. The primers should include restriction sites for cloning into an appropriate expression vector (e.g., pET-28a(+)).
- Perform a restriction digest of both the PCR product and the expression vector, followed by ligation.
- Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
- Verify the sequence of the cloned CYP gene.
2. Heterologous Expression in E. coli:
- Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight in Luria-Bertani (LB) medium containing the appropriate antibiotic.
- Inoculate a larger volume of Terrific Broth (TB) medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and solubility.
3. Microsome Isolation:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or French press.
- Centrifuge the lysate at low speed to remove cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound CYP.
- Resuspend the microsomal pellet in a storage buffer.
4. In Vitro Enzyme Assay:
- Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate (B84403) buffer), the putative substrate (e.g., angolensate skeleton or hydroxyangolensate), and a source of reducing equivalents (NADPH or an NADPH-regenerating system).
- Initiate the reaction by adding the substrate.
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
- Extract the products with the organic solvent.
- Analyze the reaction products by HPLC, LC-MS, or GC-MS and compare with authentic standards if available.
Protocol for Heterologous Expression and Functional Characterization of a Candidate O-Methyltransferase (OMT)
This protocol outlines the expression of a candidate plant OMT in E. coli and subsequent in vitro functional assays.
1. Gene Cloning and Vector Construction:
- Follow the same procedure as for the CYP gene to clone the candidate OMT gene into an expression vector (e.g., pET-28a(+)), often with an N-terminal His-tag for purification.
2. Heterologous Expression and Protein Purification:
- Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG as described for the CYP.
- Harvest the cells and lyse them by sonication in a suitable lysis buffer.
- Centrifuge the lysate to pellet cell debris.
- Purify the soluble His-tagged OMT from the supernatant using immobilized metal affinity chromatography (IMAC) (e.g., Ni-NTA resin).
- Elute the purified protein and dialyze against a storage buffer.
- Assess the purity of the protein by SDS-PAGE.
3. In Vitro Enzyme Assay:
- Prepare a reaction mixture containing the purified OMT, a suitable buffer (e.g., Tris-HCl), the putative substrate (e.g., hydroxyangolensate), and the methyl donor, S-adenosyl-L-methionine (SAM).
- Initiate the reaction by adding the enzyme or SAM.
- Incubate at an optimal temperature for a defined period.
- Stop the reaction by adding an acid (e.g., HCl) or an organic solvent.
- Extract the product and analyze by HPLC, LC-MS, or GC-MS. The product should have a mass corresponding to the methylated substrate.
Mandatory Visualizations
Experimental Workflow for Enzyme Characterization
Caption: General workflow for the characterization of biosynthetic enzymes.
Logical Relationship of Key Enzyme Families
Caption: Logical relationship of enzyme families in limonoid biosynthesis.
Conclusion
The biosynthesis of this compound represents a complex and fascinating example of plant secondary metabolism. While a definitive, experimentally validated pathway remains to be fully elucidated, the proposed route outlined in this guide provides a robust framework for future research. The convergence of genomics, transcriptomics, and metabolomics, coupled with the powerful techniques of synthetic biology and heterologous expression, will undoubtedly accelerate the discovery and characterization of the specific enzymes involved. A complete understanding of this pathway will not only advance our fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of this and other valuable limonoids for pharmaceutical and agricultural applications. Further investigation into the regulation of this pathway, particularly in response to environmental cues such as pathogen attack, will also be a critical area of future study.
References
An In-depth Technical Guide to Methyl Hydroxyangolensate: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hydroxyangolensate, a naturally occurring limonoid, has garnered attention within the scientific community for its potential therapeutic applications, notably its antifungal and antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from closely related limonoids to provide a robust framework for researchers. Detailed methodologies for extraction, isolation, and characterization, alongside an exploration of its chemical reactivity and biological activities, are presented to facilitate further research and drug development endeavors.
Introduction
This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites. These compounds are predominantly found in plants of the Meliaceae and Rutaceae families. Structurally complex and highly oxygenated, limonoids exhibit a wide array of biological activities, making them a fertile ground for drug discovery. This compound, in particular, has been identified as a constituent of plants such as those from the Swietenia and Khaya genera. Its reported antimicrobial activities underscore its potential as a lead compound for the development of new therapeutic agents.
This guide aims to consolidate the available information on the physical and chemical properties of this compound, provide detailed experimental context, and offer insights into its potential mechanisms of action.
Physicochemical Properties
Precise experimental data for the physical properties of this compound are not extensively reported in the public domain. The following tables summarize the available computed data for this compound and provide experimental data for related limonoids to serve as a comparative reference.
Physical Properties
| Property | This compound (Computed) | Related Limonoid (Experimental) |
| Molecular Formula | C₂₇H₃₄O₈ | - |
| Molecular Weight | 486.6 g/mol | - |
| Melting Point | Not available | Gedunin: 218 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Limonoids are generally soluble in organic solvents like methanol (B129727), ethanol, acetone, and ethyl acetate; sparingly soluble in water. |
| Appearance | Likely a white or off-white crystalline solid | - |
Chemical Properties
| Property | Value (Computed) |
| IUPAC Name | methyl 2-hydroxy-2-[(1S,3aS,4aR,5R,7aS,8R,10aR,10bS)-5-(furan-3-yl)-3a,7a,9,9-tetramethyl-2,12-dioxo-1,3a,4,4a,5,6,7a,8,9,10,10a,10b-dodecahydro-1H-5,8-methanocyclopenta[a]pyrano[3,4-j]oxacycloundecin-1-yl]acetate |
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data for this compound is scarce. The following represents a predictive overview based on its known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex. Key signals would include those corresponding to the furan (B31954) ring protons (typically in the δ 6.0-7.5 ppm region), protons of the steroidal backbone, methoxy (B1213986) group protons of the methyl ester (around δ 3.7 ppm), and protons on carbons bearing hydroxyl and ether functionalities.
-
¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 27 carbons. Diagnostic peaks would include those for the carbonyl carbons of the lactone and ester groups (in the δ 170-180 ppm region), carbons of the furan ring (around δ 110-145 ppm), and a variety of signals for the saturated and oxygenated carbons of the core structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
O-H stretching: A broad band around 3400-3500 cm⁻¹ due to the hydroxyl group.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region.
-
C=O stretching: Strong absorptions around 1730-1750 cm⁻¹ for the ester and lactone carbonyl groups.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and ester linkages.
-
C=C stretching: Absorptions characteristic of the furan ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of this compound (C₂₇H₃₄O₈). The fragmentation pattern would likely involve losses of water, methoxy group, and fragmentation of the core limonoid skeleton.
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation and characterization of limonoids like this compound from plant sources.
Extraction and Isolation of Limonoids from Meliaceae Species
This workflow outlines the general procedure for obtaining limonoid compounds from their natural sources.
Spectroscopic Analysis Workflow
This diagram illustrates the typical sequence of analytical techniques used to elucidate the structure of an isolated natural product.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups. The ester and lactone moieties are susceptible to hydrolysis under acidic or basic conditions. The hydroxyl group can undergo esterification or oxidation. The furan ring is sensitive to strong acids and oxidizing agents. For storage, it is recommended to keep the compound in a cool, dry, and dark place to prevent degradation.
Biological Activity and Potential Signaling Pathways
This compound has been reported to possess antifungal and antibacterial activities.[1] While the specific mechanism of action for this compound has not been elucidated, the antifungal activity of many limonoids and other natural products is often attributed to their ability to disrupt cell membrane integrity, inhibit key enzymes, or interfere with cellular signaling pathways.
A plausible antifungal mechanism for a compound like this compound could involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This is a common target for azole antifungal drugs.
Conclusion
This compound is a promising natural product with documented antimicrobial properties. While a complete experimental profile of its physical and chemical properties is yet to be established, this guide provides a foundational understanding based on available data and comparative analysis with related compounds. The outlined experimental protocols and potential mechanisms of action are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, stimulating further investigation into this and other bioactive limonoids. Further research is warranted to fully characterize this molecule and unlock its therapeutic potential.
References
The Biological Activity of Methyl Hydroxyangolensate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hydroxyangolensate, a limonoid found in the bark of the African mahogany tree, Khaya senegalensis, has been identified as a compound of interest for its potential therapeutic properties. This technical guide synthesizes the currently available scientific information on the biological activity of this compound, with a focus on its putative anti-inflammatory and antiparasitic effects. While comprehensive in vitro and in vivo data on the isolated compound remain limited, this paper collates existing research on extracts containing this compound and presents in-silico data to provide a foundation for future research and drug development endeavors.
Introduction
This compound is a tetranortriterpenoid, a class of complex natural products known for their diverse biological activities. It is structurally related to methyl angolensate, another limonoid also isolated from Khaya senegalensis. Traditional medicine has long utilized preparations from the bark of this tree to treat a variety of ailments, suggesting the presence of bioactive constituents.[1][2][3] Scientific investigations have pointed towards this compound as one of the potential active principles responsible for the observed therapeutic effects of these traditional remedies.[4][5][6] This document aims to provide a detailed overview of the known biological activities of this compound, present available quantitative data, and outline relevant experimental methodologies.
Anti-inflammatory Activity
The most frequently cited biological activity of this compound is its anti-inflammatory potential. This has been primarily inferred from studies on extracts of Khaya senegalensis where this compound has been identified as a key constituent.
Quantitative Data
| Extract | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |
| Freeze-dried aqueous extract of K. senegalensis bark | Rat | Carrageenan-induced paw edema | 1 g/kg | 14% | [4][6] |
| Etheropetrolic extract of K. senegalensis bark | Rat | Carrageenan-induced paw edema | 0.5 g/kg | 21.5% | [4][6] |
| Etheropetrolic extract of K. senegalensis bark | Rat | Carrageenan-induced paw edema | 1 g/kg | 62% | [4][6] |
It is important to note that these values reflect the activity of a crude extract and not the purified compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. While the specific protocol for the study citing this compound is not available, a general methodology is as follows:
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., K. senegalensis extract) or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Carrageenan-Induced Edema Workflow
Antiparasitic Activity
In-silico studies have suggested that this compound may possess antiparasitic properties, specifically against Leishmania species. Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets within the parasite that are essential for its survival.
Quantitative Data: In-Silico Docking Energies
The following table summarizes the predicted binding energies of this compound with several Leishmania protein targets. Lower binding energy values indicate a higher predicted affinity of the compound for the protein.
| Leishmania Species | Protein Target | Docking Energy (kcal/mol) | Reference |
| L. infantum | Nicotinamidase | -82.9 | [7] |
| L. major | Uridine diphosphate-glucose pyrophosphorylase | -91.4 | [7] |
| L. major | Methionyl t-RNA synthetase | -73.0 | [7] |
| L. mexicana | Glycerol-3-phosphate dehydrogenase | -102.8 | [7] |
| L. major | Dihydroorotate dehydrogenase | -87.6 | [7] |
| L. donovani | Triosephosphate isomerase | -109.2 | [7] |
| L. infantum | S-adenosylmethionine decarboxylase | -73.0 | [7] |
| L. donovani | N-myristoyltransferase | -84.1 | [7] |
| L. major | Farnesyl diphosphate (B83284) synthase | -79.5 | [7] |
| L. major | S-adenosylhomocysteine hydrolase | -100.2 | [7] |
| L. infantum | Spermidine synthase | -108.8 | [7] |
| L. donovani | Pteridine reductase 1 | -101.4 | [7] |
Potential Signaling Pathways and Drug Targets
The in-silico data suggests that this compound may exert its antiparasitic effect by inhibiting multiple key enzymes in Leishmania. These enzymes are involved in vital metabolic pathways, including glycolysis, nucleotide synthesis, and polyamine biosynthesis. The inhibition of these pathways would likely be detrimental to the parasite's survival.
Inhibition of Leishmania Metabolic Pathways
Other Potential Biological Activities
While anti-inflammatory and antiparasitic activities are the most prominently suggested for this compound, related limonoids from Khaya senegalensis have been shown to possess a broader spectrum of biological effects, including antimicrobial and cytotoxic activities. Further research is warranted to investigate if this compound shares these properties.
Conclusion and Future Directions
This compound stands as a promising natural product with potential therapeutic applications, particularly in the realms of anti-inflammatory and antiparasitic drug discovery. The current body of evidence, primarily derived from studies of its natural source, Khaya senegalensis, and supported by in-silico modeling, strongly suggests that this compound warrants further investigation.
Future research should prioritize the isolation of sufficient quantities of pure this compound to enable comprehensive in vitro and in vivo studies. Key areas for future investigation include:
-
Quantitative assessment of anti-inflammatory activity: Determining the IC50 values of the pure compound in various in vitro assays (e.g., inhibition of COX-1/2, 5-LOX, and pro-inflammatory cytokine production) and its efficacy in in vivo models of inflammation.
-
Elucidation of anti-inflammatory mechanism: Investigating the specific signaling pathways modulated by this compound, such as NF-κB and MAPK pathways.
-
Validation of antiparasitic activity: Conducting in vitro and in vivo studies to confirm the in-silico predictions and determine the efficacy of this compound against various Leishmania species and other parasites.
-
Screening for other biological activities: Evaluating the cytotoxic, antimicrobial, and other potential therapeutic effects of the pure compound.
A thorough understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Antiplasmodial and Antileishmanial Activities of a New Limonoid and Other Constituents from the Stem Bark of Khaya senegalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mexicanolide limonoids with in vitro neuroprotective activities from seeds of Khaya senegalensis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methyl Hydroxyangolensate: A Technical Overview of a Bioactive Limonoid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl hydroxyangolensate is a naturally occurring limonoid found predominantly in plant species of the Meliaceae family, such as Khaya senegalensis and Carapa guianensis. This technical guide synthesizes the current scientific knowledge on this compound, focusing on its chemical properties, natural sources, and biological activities. Notably, while the parent compound has been the subject of phytochemical and computational studies, there is a significant lack of publicly available information regarding its synthetic or semi-synthetic derivatives. This document presents the existing data on this compound, highlighting its potential in drug discovery and identifying gaps for future research.
Chemical Identity and Structure
This compound, also referred to as methyl 6-hydroxyangolensate, is a complex tetranortriterpenoid. Its chemical structure is characterized by a furan (B31954) ring, a common feature in many bioactive natural products.
Chemical Properties:
| Property | Value |
| Molecular Formula | C27H34O8[1] |
| Molecular Weight | 486.6 g/mol [1] |
| IUPAC Name | methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]-2-hydroxyacetate[1] |
| Class | Limonoid[1] |
Natural Occurrence and Isolation
This compound is a secondary metabolite isolated from the stem bark of Khaya senegalensis (African mahogany).[2] It is often found alongside its close analog, methyl angolensate. The isolation of these compounds is typically achieved through solvent extraction of the plant material followed by chromatographic separation techniques.
General Isolation Protocol:
While a detailed, standardized protocol for the specific isolation of this compound is not extensively documented, the general procedure involves:
-
Extraction: The dried and powdered stem bark of Khaya senegalensis is extracted with a solvent such as methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography, to isolate the pure compounds.
Known Biological Activities and Potential Therapeutic Applications
Research into the biological effects of this compound is still in its early stages, with much of the evidence stemming from studies on the crude extracts of its host plants or from computational analyses.
Anti-inflammatory and Analgesic Properties
Extracts from Khaya senegalensis, containing this compound and methyl angolensate, have demonstrated anti-inflammatory and analgesic properties in animal models.[3] These effects are believed to be linked to the presence of these limonoids.
Antiparasitic Activity (In-Silico Studies)
Computational docking studies have explored the potential of this compound as an antiparasitic agent, particularly against Leishmania species. These studies predict the binding affinity of the compound to various essential proteins in the parasite.
Table of In-Silico Docking Energies of this compound against Leishmania major Protein Targets:
| Target Protein | Function | Docking Energy (kJ/mol) |
| LmajCatB | Cysteine Protease | -82.9 |
| LmajDHODH | Dihydroorotate Dehydrogenase | -91.4 |
| LmajdUTPase | dUTPase | -73.0 |
| LmajNDKb | Nucleoside Diphosphate Kinase b | -102.8 |
| LmajNH | Nucleoside Hydrolase | -87.6 |
| LmajNMT | N-Myristoyltransferase | -109.2 |
| LmajOPB | Oligopeptidase B | -73.0 |
| LmajPDE1 | Phosphodiesterase 1 | -84.1 |
| LmajPTR1 | Pteridine Reductase 1 | -79.5 |
| LmajMetRS | Methionyl t-RNA Synthetase | -100.2 |
| LmajTyrRS | Tyrosyl t-RNA Synthetase | -108.8 |
| LmajUGPase | UDP-glucose Pyrophosphorylase | -101.4 |
| (Data sourced from an in-silico study on antiparasitic terpenoids)[4] |
Potential Nephroprotective Effects
Studies on aqueous extracts of Khaya senegalensis stem bark have suggested a protective effect against gentamicin-induced nephrotoxicity in animal models. This compound is one of the compounds identified in the extract and is thought to contribute to this activity.
Derivatives of this compound
A comprehensive search of scientific literature and chemical databases did not yield any information on known synthetic or semi-synthetic derivatives of this compound. The research to date has focused on the isolation and characterization of the natural product itself. This represents a significant area for future research, where the synthesis of analogs could help in elucidating structure-activity relationships and potentially lead to the development of more potent therapeutic agents.
Experimental Protocols
As no synthetic derivatives are documented, this section outlines a generalized workflow for the type of in-silico analysis that has been applied to this compound.
In-Silico Molecular Docking Workflow
This protocol provides a conceptual overview of the steps involved in predicting the binding affinity of a ligand (e.g., this compound) to a protein target.
Caption: A generalized workflow for in-silico molecular docking studies.
Visualization of Bioactivity
The following diagram illustrates the relationship between the natural source, the isolated compound, and its observed and predicted biological activities.
Caption: Bioactivity pathways of this compound.
Conclusion and Future Outlook
This compound is a promising bioactive natural product with potential applications in the fields of anti-inflammatory, analgesic, and antiparasitic drug discovery. However, the current body of research is limited, particularly concerning its derivatives. The lack of information on synthetic analogs highlights a clear opportunity for medicinal chemists to explore the structure-activity relationship of this limonoid. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound to enable the generation of derivatives.
-
Derivative Synthesis and Screening: Creating a library of analogs to identify compounds with enhanced potency and selectivity.
-
In-Vitro and In-Vivo Validation: Experimentally validating the computationally predicted biological activities.
By addressing these research gaps, the full therapeutic potential of the this compound scaffold can be explored.
References
- 1. Methyl 6-hydroxyangolensate | C27H34O8 | CID 21596328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico studies on leishmanicide activity of limonoids and fatty acids from Carapa guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico Leishmania Target Selectivity of Antiparasitic Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Methyl Hydroxyangolensate in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl hydroxyangolensate, a complex tetranortriterpenoid belonging to the limonoid class of secondary metabolites, is a constituent of various plants, primarily within the Meliaceae family. While research has predominantly focused on its pharmacological properties, its endogenous role within the plant kingdom is a subject of growing interest. This technical guide synthesizes the current understanding of methyl angolensate, a closely related and more extensively studied compound that is likely the basis for the intended topic of "this compound." This document will delve into its probable role in plant defense, its putative biosynthetic pathway, and its known biological activities, providing a comprehensive resource for researchers in phytochemistry, plant biology, and drug discovery. The information presented herein is based on the available scientific literature for methyl angolensate, as specific data for a hydroxylated derivative remains scarce.
Introduction to Methyl Angolensate and its Significance in Plant Secondary Metabolism
Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in their growth, development, or reproduction. Instead, they play crucial roles in mediating interactions with the environment.[1] Limonoids, a prominent group of tetranortriterpenoids, are characteristic secondary metabolites found in plants of the Rutaceae and Meliaceae families.[2] These compounds are renowned for their bitter taste and a wide spectrum of biological activities, including insecticidal, antifungal, and antibacterial properties.[3]
Methyl angolensate is a notable limonoid that has been isolated from several species of the Meliaceae family, such as Soymida febrifuga and Entandrophragma angolense.[4][5] While its pharmacological effects, including spasmolytic and antimicrobial activities, have been the primary focus of investigation, emerging evidence points towards a significant role in plant defense.[4][5] A key study on Khaya ivorensis revealed a significant increase in the concentration of methyl angolensate in the stems and leaves of plants infected with the fungus Botryosphaeria rhodina. This suggests that methyl angolensate may function as a phytoanticipin, a pre-existing antimicrobial compound that helps defend the plant against pathogenic attacks.
This guide will provide an in-depth overview of the current knowledge surrounding methyl angolensate, with the understanding that "this compound" is likely a hydroxylated form of this compound. We will explore its chemical nature, its likely biosynthetic origins, its role in plant defense, and its documented biological activities.
Physicochemical and Spectroscopic Data of Methyl Angolensate
A comprehensive understanding of a natural product begins with its structural elucidation and characterization. The following tables summarize the key physicochemical and spectroscopic data for methyl angolensate.
Table 1: Physicochemical Properties of Methyl Angolensate
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄O₇ | [6] |
| Molecular Weight | 470.6 g/mol | [6] |
| IUPAC Name | methyl 2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0¹,¹².0³,⁸]heptadecan-7-yl]acetate | [6] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Methyl Angolensate
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |
| -OCH₃ | 3.70 (s) | 51.8 | [4] |
| H-17 | 5.65 | - | [4] |
| CH₂-30 | 4.88, 5.13 | - | [4] |
| Me-29 | 1.18 | - | [4] |
| Me-28 | 1.03 | - | [4] |
| Me-19 | 0.93 | - | [4] |
| Me-18 | 0.85 | - | [4] |
| Furan (B31954) H | 7.42 (s), 7.37 (s), 6.37 (s) | - | [4] |
| C-1 | 3.51 (dd) | - | [4] |
| Note: Complete assignment of all ¹³C signals was not available in the reviewed literature. The provided data is based on reported values. |
Table 3: Mass Spectrometry Data for Methyl Angolensate
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |
| LC-MS ([M+H]⁺) | 471.238 | 439.214355, 453.228790, 425.233887, 440.217773, 411.219086 | [6] |
| LC-MS ([M+Na]⁺) | 493.22 | 493.222656, 494.225800, 449.232544, 450.233948, 495.226898 | [6] |
Putative Biosynthetic Pathway of Methyl Angolensate
The biosynthesis of limonoids is a complex process originating from the isoprenoid pathway. While the specific enzymatic steps leading to methyl angolensate have not been fully elucidated, a putative pathway can be constructed based on the general biosynthesis of limonoids in the Meliaceae family.[7][8] The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form a protolimonoid skeleton, which then undergoes a series of oxidative modifications, rearrangements, and the loss of four carbon atoms to form the characteristic furan ring of limonoids.
Caption: Putative biosynthetic pathway of methyl angolensate.
Role in Plant Secondary Metabolism: Defense Against Pathogens
The primary role of methyl angolensate in plant secondary metabolism appears to be in chemical defense. As a phytoanticipin, it is a pre-formed inhibitor that can provide a rapid defense response against invading pathogens. The increased accumulation of methyl angolensate in Khaya ivorensis upon fungal infection is strong evidence for its involvement in the plant's defense arsenal. This response is likely a key component of the plant's systemic acquired resistance (SAR).
Caption: Proposed signaling pathway for methyl angolensate in plant defense.
Biological Activities of Methyl Angolensate
Methyl angolensate exhibits a range of biological activities that are of interest to pharmacologists and drug development professionals.
Antimicrobial Activity
Methyl angolensate has demonstrated notable antibacterial and antifungal properties. The following table summarizes the results of a disc diffusion assay.
Table 4: Antimicrobial Activity of Methyl Angolensate (Disc Diffusion Assay)
| Test Organism | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Reference |
| Bacillus subtilis | 200 | 15.2 | [4] |
| 400 | - | [4] | |
| Proteus vulgaris | 200 | 14.1 | [4] |
| 400 | - | [4] | |
| Klebsiella pneumoniae | 200 | 13.5 | [4] |
| 400 | - | [4] | |
| Staphylococcus aureus | 200 | 13.3 | [4] |
| 400 | - | [4] | |
| Escherichia coli | 200 | 12.8 | [4] |
| 400 | - | [4] | |
| Salmonella typhimurium | 200 | 12.0 | [4] |
| 400 | - | [4] | |
| Aspergillus niger | 200 | Significant | [4] |
| 400 | Significant | [4] | |
| Botrytis cinerea | - | Highest antifungal activity | [4] |
| Note: "-" indicates data not specified in the reference. |
Spasmolytic Activity
Methyl angolensate has been shown to exert a concentration-dependent inhibitory effect on smooth muscle contractions.[5] This activity is particularly interesting as it appears to be mediated through serotonergic mechanisms, as it inhibits contractions induced by serotonin (B10506) but not by acetylcholine (B1216132) or histamine.[5]
Experimental Protocols
This section provides an overview of the methodologies used in the isolation, characterization, and bioactivity testing of methyl angolensate.
Isolation of Methyl Angolensate from Soymida febrifuga Callus Culture
Caption: Workflow for the isolation of methyl angolensate.
Detailed Steps:
-
Callus Culture Initiation: Root explants from aseptic seedlings of Soymida febrifuga are cultured on Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D and BAP or 2-iP).[4]
-
Extraction: Dried and powdered callus material is subjected to sequential Soxhlet extraction with hexane, ethyl acetate, and methanol.[4]
-
Fraction Selection: The ethyl acetate extract is typically selected for further purification based on its higher biological activity.[4]
-
Column Chromatography: The selected extract is subjected to silica gel column chromatography.[4]
-
Elution: A gradient elution system of hexane and ethyl acetate is used to separate the compounds.[4]
-
Crystallization and Purification: Fractions containing methyl angolensate are collected, concentrated, and allowed to crystallize. The crystals are further purified by washing and recrystallization.[4]
-
Characterization: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Antimicrobial Activity Assay (Disc Diffusion Method)
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: A sterile swab is used to evenly inoculate the surface of a Mueller-Hinton agar (B569324) plate with the test microorganism.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with known concentrations of methyl angolensate (e.g., 200 µg and 400 µg).[4]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.[4]
Spasmolytic Activity Assay
-
Tissue Preparation: Isolated tissue preparations, such as rabbit jejunum or guinea pig ileum, are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.[5]
-
Induction of Contractions: Spontaneous or agonist-induced (e.g., serotonin, acetylcholine, histamine) contractions are recorded.[5]
-
Application of Methyl Angolensate: Increasing concentrations of methyl angolensate are added to the organ bath, and the effect on muscle contractions is observed and quantified.[5]
-
Data Analysis: The inhibitory effect of methyl angolensate is typically expressed as a percentage of the maximal contraction induced by the agonist.
Future Directions and Conclusion
The study of methyl angolensate and its potential hydroxylated derivatives offers exciting avenues for future research. A primary focus should be the complete elucidation of its biosynthetic pathway, including the identification and characterization of the specific enzymes involved. This knowledge could pave the way for metabolic engineering approaches to enhance the production of this valuable compound in plant cell cultures or microbial systems.
Furthermore, a more in-depth investigation into the ecological role of methyl angolensate is warranted. Understanding its specific function in plant-herbivore and plant-pathogen interactions will provide a more complete picture of its significance in plant secondary metabolism. The relationship between methyl angolensate and the less-documented "this compound" also needs to be clarified to understand the structural diversity and potential functional differences within this class of limonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Spasmolytic activity of methyl angolensate: a triterpenoid isolated from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 8. Meliaceae genomes provide insights into wood development and limonoids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Methyl Angolensate from Soymida febrifuga
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: These protocols are based on the available scientific literature for the isolation of methyl angolensate . The user's original request specified methyl hydroxyangolensate , a distinct but structurally related compound. While the methodologies presented here are likely applicable with some modifications, they have not been experimentally validated for this compound. Researchers should consider this distinction when adapting these protocols.
Introduction
Soymida febrifuga (Roxb.) A. Juss., a deciduous tree native to India, is a rich source of bioactive secondary metabolites. Among these are limonoids, such as methyl angolensate, which have demonstrated a range of biological activities, including antimicrobial and anticancer properties. This document provides a detailed protocol for the isolation and purification of methyl angolensate from the callus cultures of Soymida febrifuga, based on established phytochemical research.
Experimental Protocols
Preparation of Plant Material and Extraction
This protocol details the initial steps of preparing the callus culture of Soymida febrifuga and performing a sequential extraction to obtain the crude extract containing methyl angolensate.
Protocol 2.1: Soxhlet Extraction of Soymida febrifuga Callus
-
Drying: Air-dry the procured callus of Soymida febrifuga at room temperature for several days until brittle.
-
Grinding: Crush the dried callus material into a fine powder using a mechanical grinder.
-
Soxhlet Extraction: a. Place 600 g of the dried, powdered callus into a 500 ml glass thimble for a Soxhlet apparatus. b. Sequentially extract the powder with hexane (B92381), followed by ethyl acetate (B1210297), and finally methanol. c. Collect the ethyl acetate fraction, which contains the highest concentration of methyl angolensate[1].
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a viscous brown residue.
Isolation and Purification by Column Chromatography
The following protocol outlines the separation of methyl angolensate from the crude ethyl acetate extract using silica (B1680970) gel column chromatography.
Protocol 2.2: Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude ethyl acetate extract (approximately 40 g) in a minimal volume of ethyl acetate. To this solution, add silica gel (100-200 mesh size) to form a slurry.
-
Drying the Slurry: Dry the slurry under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Prepare a glass column (100 cm length x 3.5 cm internal diameter) by dry packing with silica gel (100-200 mesh size) in hexane.
-
Loading: Carefully load the dried slurry containing the extract onto the top of the prepared silica gel column.
-
Elution: Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is a stepwise increase in the percentage of ethyl acetate in hexane (e.g., 90:10, 80:20, 70:30, etc.), followed by 100% ethyl acetate[1].
-
Fraction Collection: Collect the eluate in fractions of 75 ml.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel G plates. Visualize the spots under UV light or by exposing the plates to iodine vapors.
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to methyl angolensate. Concentrate these pooled fractions to obtain the isolated compound.
-
Crystallization: Further purify the isolated methyl angolensate by recrystallization from a suitable solvent system (e.g., methanol) to obtain crystalline needles.
Data Presentation
The following tables summarize the key data associated with the isolation and characterization of methyl angolensate.
Table 1: Summary of Extraction and Chromatographic Parameters
| Parameter | Value/Description | Reference |
| Plant Material | Root callus of Soymida febrifuga | [1] |
| Initial Dry Weight of Callus | 600 g | [1] |
| Extraction Method | Soxhlet extraction | [1] |
| Solvent for Extraction | Ethyl Acetate | [1] |
| Weight of Crude Extract | 40 g | [1] |
| Chromatographic Technique | Silica Gel Column Chromatography | [1] |
| Stationary Phase | Silica Gel (100-200 mesh) | [1] |
| Column Dimensions | 100 cm x 3.5 cm | [1] |
| Mobile Phase | Hexane:Ethyl Acetate gradient | [1] |
Table 2: Spectroscopic Data for Methyl Angolensate
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR (400 MHz, CDCl₃) | 7.42, 7.37, 6.37 (furan protons), 5.65 (H-17), 5.13, 4.88 (CH₂-30), 3.70 (methoxyl group), 3.51 (cyclic ether proton), 1.18 (Me-29), 1.03 (Me-28), 0.93 (Me-19), 0.85 (Me-18) | [1] |
| ¹³C NMR (400 MHz, CDCl₃) | Signals for all 34 carbons present in the molecule. | [1] |
| IR (KBr) | 1735 cm⁻¹ (ester and/or lactone C=O) |
Visualizations
The following diagrams illustrate the workflow of the isolation process and a potential signaling pathway for the biological activity of methyl angolensate.
References
Application Note: Quantification of Methyl Hydroxyangolensate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl Hydroxyangolensate. Due to the absence of a standardized, published method for this specific compound, the protocol herein is developed based on established principles of chromatography and the known physicochemical properties of similar molecules, such as limonoids and other methyl esters. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, HPLC instrumentation and conditions, and method validation parameters.
Introduction
Methyl 6-hydroxyangolensate is a limonoid, a class of chemically diverse tetracyclic triterpenoids found in citrus and other plant families.[1] The quantification of such compounds is crucial for various applications, including phytochemical analysis, quality control of natural products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of such molecules. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the reliable quantification of this compound.
Chemical Properties of this compound
-
Molecular Formula: C₂₇H₃₄O₈[1]
-
Molecular Weight: 486.6 g/mol [1]
-
Polarity: Based on its structure, which includes ester, hydroxyl, and ether functional groups, this compound is a moderately polar compound.[1] This makes it well-suited for reversed-phase chromatography.
-
UV Absorbance: The presence of a furan (B31954) ring and carbonyl groups within the structure suggests that this compound will exhibit UV absorbance. The optimal wavelength for detection should be determined by acquiring a UV-Vis spectrum of a pure standard. A common starting wavelength for such structures is in the range of 210-250 nm.
Experimental Protocol
Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material) and preparation for HPLC analysis.
-
Extraction:
-
Accurately weigh 1.0 g of the homogenized and dried sample material into a centrifuge tube.
-
Add 10 mL of methanol (B129727) or acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonication for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
Dilution (if necessary):
-
If the concentration of this compound is expected to be high, dilute the filtered extract with the mobile phase to bring it within the linear range of the calibration curve.
-
HPLC Instrumentation and Conditions
The following HPLC parameters are proposed for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Proposed Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A: Water (HPLC grade)B: Acetonitrile (HPLC grade) |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm (This should be optimized based on the UV spectrum of the pure standard). |
Preparation of Standards and Calibration Curve
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of pure this compound standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Calibration Curve:
-
Inject each working standard solution into the HPLC system.
-
Plot a graph of the peak area versus the concentration of the standard.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Method Validation Parameters
The following table summarizes the key parameters for the validation of this analytical method. The acceptance criteria are based on general guidelines for HPLC method validation.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by comparing the chromatograms of a blank, a standard, and a sample. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of standards of known concentrations. | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by spike-recovery experiments at three different concentration levels. | Recovery between 95% and 105%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the Relative Standard Deviation (RSD). | RSD ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The proposed HPLC method provides a robust framework for the quantification of this compound. The use of a C18 reversed-phase column with a water/acetonitrile gradient and UV detection is a scientifically sound approach for this type of analyte. It is crucial to perform a full method validation to ensure the accuracy, precision, and reliability of the results for the specific sample matrix being analyzed. This application note serves as a comprehensive starting point for researchers and scientists in the field of natural product analysis and drug development.
References
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Methyl Angolensate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl angolensate, a tetranortriterpenoid found in plants of the Meliaceae family, has garnered scientific interest for its diverse biological activities, including potential antimicrobial properties. This document provides detailed application notes and standardized protocols for assessing the antimicrobial susceptibility of Methyl angolensate against a range of pathogenic bacteria and fungi. The methodologies outlined herein are based on established techniques for antimicrobial susceptibility testing of natural products.
Data Presentation
The antimicrobial activity of Methyl angolensate has been quantitatively assessed using the disk diffusion method. The following tables summarize the zone of inhibition diameters observed for various microbial strains at different concentrations of the compound.
Table 1: Antibacterial Activity of Methyl Angolensate (Zone of Inhibition in mm)
| Microorganism | 200 µ g/disc | 400 µ g/disc |
| Bacillus subtilis | 13.1 | 15.2 |
| Staphylococcus aureus | 11.2 | 13.3 |
| Proteus vulgaris | 12.0 | 14.1 |
| Escherichia coli | 10.5 | 12.8 |
| Klebsiella pneumoniae | 11.8 | 13.5 |
| Salmonella typhimurium | 10.0 | 12.0 |
Table 2: Antifungal Activity of Methyl Angolensate (Zone of Inhibition in mm)
| Microorganism | 200 µ g/disc | 400 µ g/disc |
| Aspergillus niger | 14.2 | 16.5 |
| Aspergillus fumigatus | 12.1 | 14.3 |
| Botrytis cinerea | 15.5 | 18.2 |
| Alternaria alternata | 11.8 | 13.9 |
Experimental Protocols
Disk Diffusion Assay
The disk diffusion assay is a qualitative to semi-quantitative method used to assess the antimicrobial activity of a substance. It is based on the diffusion of the test substance from a paper disk into an agar (B569324) medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.
Materials:
-
Methyl angolensate
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Solvent for dissolving Methyl angolensate (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Test Compound: Dissolve Methyl angolensate in a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Further dilutions can be made to obtain the final concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This typically corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the Mueller-Hinton Agar or Sabouraud Dextrose Agar plate evenly in three directions to ensure confluent growth.
-
Disk Impregnation: Aseptically apply a known volume (e.g., 20 µL) of the Methyl angolensate solution of a specific concentration onto a sterile filter paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
Disk Placement: Carefully place the impregnated disks onto the surface of the inoculated agar plates. Ensure firm contact between the disk and the agar. A negative control disk impregnated with the solvent only and a positive control disk with a standard antibiotic should be included.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 25-30°C for 48-72 hours for fungi.
-
Data Collection: After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters (mm) using calipers or a ruler.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Materials:
-
Methyl angolensate
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)
-
Solvent for dissolving Methyl angolensate (e.g., DMSO)
-
Multichannel pipette and sterile tips
-
Incubator
-
Plate reader (optional, for spectrophotometric reading)
-
Resazurin (B115843) or other viability indicators (optional)
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of Methyl angolensate in a suitable solvent.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the Methyl angolensate stock solution in the appropriate broth to achieve a range of decreasing concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest concentration of the compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control well, to which 100 µL of sterile broth is added).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of Methyl angolensate at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm. A viability indicator like resazurin can also be used, where a color change indicates microbial growth.
Visualizations
Application Notes: Evaluating the Cytotoxicity of Methyl Hydroxyangolensate Using Cell Viability Assays
Introduction
Methyl hydroxyangolensate, a naturally occurring limonoid, has garnered interest for its potential therapeutic properties. As with any novel compound intended for pharmacological use, a thorough evaluation of its cytotoxic effects is a critical first step in the drug development pipeline. These application notes provide an overview and detailed protocols for assessing the cytotoxicity of this compound using common and reliable cell viability assays. The target audience includes researchers in pharmacology, toxicology, and drug development.
Cell viability assays are essential tools for quantifying the cellular response to a toxic agent.[1] These assays function by measuring specific physiological or biochemical markers that distinguish live, healthy cells from dead or dying ones.[2] The most common methods assess metabolic activity, cell membrane integrity, or ATP concentration.[3][4][5] This document focuses on two widely used methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.
Figure 1: Classification of common cell viability assays.
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring cellular metabolic activity.[6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] The insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified using a spectrophotometer.[8]
Figure 2: Standard workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Selected cell line (e.g., T47D, HeLa)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light[9][10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells for untreated controls and vehicle controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. For the vehicle control, add medium containing the same concentration of the solvent (e.g., DMSO) used for the highest compound concentration.
-
Exposure: Incubate the cells with the compound for the desired exposure times (e.g., 24, 48, or 72 hours).[11]
-
Add MTT Reagent: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and mix gently.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme present in most cell types.[12] When the cell membrane is damaged, LDH is rapidly released into the surrounding culture medium.[12][13] The assay quantifies the amount of LDH released by using an enzymatic reaction that ultimately results in the formation of a colored formazan product, which is measured colorimetrically at 490 nm. The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cytotoxicity.[13]
Figure 3: Standard workflow for the LDH cytotoxicity assay.
Protocol: LDH Assay
Materials:
-
Cells and compound prepared as in the MTT assay.
-
LDH Assay Kit (containing Reaction Mixture, Stop Solution, and Lysis Buffer)
-
Sterile, ultrapure water
-
96-well flat-bottom plates (one for culture, one for the assay)
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in steps 1-4 of the MTT protocol.
-
Prepare Controls: For each condition, set up the following controls[14]:
-
Spontaneous LDH Release: Untreated cells incubated with culture medium only.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer (e.g., 10 µL) 45 minutes before the end of the incubation period.[14]
-
Background Control: Culture medium without cells.
-
-
Collect Supernatant: After the treatment incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a corresponding well in a new 96-well flat-bottom plate.[13]
-
Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[13] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well and mix gently.[13]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm can also be taken and subtracted from the 490 nm measurement.[13][14]
-
Calculation: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula[14]: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison of the cytotoxic effects of this compound across different concentrations and time points. Data are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.[15][16]
Table 1: Hypothetical Cytotoxicity of this compound on T47D Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation (SD) | % Cell Viability |
| Vehicle Control | 1.254 | 0.088 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 10 | 0.981 | 0.061 | 78.2% |
| 25 | 0.655 | 0.049 | 52.2% |
| 50 | 0.312 | 0.033 | 24.9% |
| 100 | 0.150 | 0.021 | 12.0% |
Potential Mechanism of Action: Apoptosis
Cytotoxic compounds often induce cell death through apoptosis, a form of programmed cell death.[17] Apoptosis is a highly regulated process involving a cascade of enzymes called caspases.[18][19] The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[20] Cytochrome c then activates a series of caspases, ultimately leading to controlled cell dismantling.[18][20] Further assays, such as caspase activity assays or Annexin V staining, would be required to confirm this mechanism for this compound.
Figure 4: Simplified diagram of the intrinsic apoptosis signaling pathway.
References
- 1. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. Cell viability assays | PPTX [slideshare.net]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Apoptosis Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 19. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-inflammatory Assays of Methyl Hydroxyangolensate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard protocols to assess the anti-inflammatory properties of Methyl hydroxyangolensate, a compound of interest for its potential therapeutic applications. The following sections detail the methodologies for key in vitro and in vivo assays, data presentation, and visualization of relevant biological pathways.
Introduction
Methyl angolensate, a naturally occurring triterpenoid, has demonstrated notable anti-inflammatory effects.[1] While the specific compound "this compound" is less documented, the evaluation of its anti-inflammatory potential would follow established protocols for similar natural products. These assays are crucial for elucidating the compound's mechanism of action and its potential as a lead compound in drug discovery. The primary focus of these assays is to investigate the compound's ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and to reduce the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described anti-inflammatory assays.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition |
| Vehicle Control | - | 0.5 ± 0.1 | - |
| LPS (1 µg/mL) | - | 25.2 ± 2.1 | 0 |
| This compound + LPS | 1 | 20.1 ± 1.8 | 20.2 |
| This compound + LPS | 5 | 12.5 ± 1.2 | 50.4 |
| This compound + LPS | 10 | 6.3 ± 0.7 | 75.0 |
| Dexamethasone (Positive Control) | 10 | 5.8 ± 0.5 | 77.0 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 15.2 ± 3.1 | 10.5 ± 2.5 | 8.1 ± 1.9 |
| LPS (1 µg/mL) | - | 1250.7 ± 98.5 | 850.3 ± 75.4 | 450.6 ± 40.2 |
| This compound + LPS | 1 | 1002.3 ± 80.1 | 680.1 ± 60.3 | 360.2 ± 32.1 |
| This compound + LPS | 5 | 625.9 ± 55.4 | 425.8 ± 38.7 | 225.7 ± 25.3 |
| This compound + LPS | 10 | 310.4 ± 30.2 | 210.2 ± 22.1 | 110.9 ± 15.8 |
| Dexamethasone (Positive Control) | 10 | 295.1 ± 28.9 | 198.7 ± 20.5 | 105.4 ± 13.9 |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| Carrageenan | - | 2.50 ± 0.20 | 0 |
| This compound + Carrageenan | 10 | 2.00 ± 0.18 | 20.0 |
| This compound + Carrageenan | 25 | 1.65 ± 0.12 | 34.0 |
| This compound + Carrageenan | 50 | 1.35 ± 0.10 | 46.0 |
| Indomethacin (Positive Control) | 10 | 1.40 ± 0.11 | 44.0 |
Experimental Protocols
In Vitro Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
LPS from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a positive control group (e.g., Dexamethasone).
-
NO Measurement: After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
In Vitro Assay: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the NO production assay (or a parallel experiment)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Preparation: Prepare the ELISA plate pre-coated with the specific capture antibody for the cytokine of interest.
-
Sample Addition: Add 100 µL of cell culture supernatant and standards to the appropriate wells.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the wells four times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution and incubate for 15-20 minutes in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations based on the standard curve.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a classic model to evaluate the in vivo anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
Indomethacin (positive control)
Protocol:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Grouping: Divide the animals into different groups (n=6): Vehicle control, Carrageenan control, this compound treated groups (various doses), and a positive control group (Indomethacin).
-
Compound Administration: Administer this compound or Indomethacin orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in the inflammatory response.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Hydroxyangolensate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl hydroxyangolensate during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: While specific studies on this compound are limited, it is classified as a limonoid.[1] For limonoids, which are generally low-polarity compounds, organic solvents such as acetone (B3395972), ethanol (B145695), methanol, and ethyl acetate (B1210297) are commonly used.[2][3] The choice of solvent can significantly impact the extraction yield. For instance, in the extraction of other limonoids, 80% ethanol has been shown to be highly effective.[4] A successive extraction approach with solvents of increasing polarity can also be employed to selectively isolate compounds based on their solubility.[5]
Q2: How does temperature affect the extraction yield?
A2: Temperature is a critical factor in the extraction of limonoids. Generally, increasing the extraction temperature can enhance the solubility of the target compound and the solvent's diffusion rate, leading to a higher yield. For example, studies on the extraction of limonin (B1675406) and hesperidin (B1673128) from lime peel showed that extraction temperature was a key factor influencing the yield, with an optimal temperature of 50°C when using 80% ethanol.[4][6] However, excessively high temperatures should be avoided as they can lead to the degradation of thermolabile compounds.
Q3: What is the role of pH in the extraction process?
A3: The pH of the extraction solvent can influence the stability and solubility of the target compounds. For many phenolic and other bioactive compounds, slightly acidic conditions can improve stability.[7] However, for some limonoids like limonin and hesperidin, a neutral pH (pH 7) has been found to be optimal for achieving the highest extraction yields.[4][6] It is advisable to perform small-scale pilot extractions at different pH values to determine the optimal condition for this compound.
Q4: I am experiencing emulsion formation during liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with complex plant extracts that may contain surfactant-like molecules.[8] To break an emulsion, you can try the following:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel.[8]
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which helps to break the emulsion.[8]
-
Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the mixture through a bed of celite or glass wool can also be effective.
Q5: My final product has low purity. What are the common impurities and how can I remove them?
A5: Common impurities in plant extracts include chlorophyll, fats, and waxes, especially when using non-polar solvents for extraction.[9] To improve the purity of this compound, consider the following purification steps:
-
Defatting: An initial extraction with a non-polar solvent like hexane (B92381) can remove lipids and waxes before the main extraction.[10]
-
Column Chromatography: This is a widely used technique for purifying natural products.[11] Silica (B1680970) gel is a common stationary phase, and a gradient elution with solvents of increasing polarity (e.g., a mixture of dichloromethane (B109758) and ethyl acetate) can effectively separate compounds.[2][11]
-
Flash Chromatography and HPLC: For higher purity, flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed.[12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate sample preparation (e.g., particle size too large).4. Incomplete solvent penetration. | 1. Test a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate).[2][3]2. Optimize extraction time and temperature based on pilot experiments.[4][6]3. Ensure the plant material is properly dried and finely ground to increase surface area.[14]4. Consider using techniques like sonication or reflux to enhance extraction efficiency. |
| Low Purity of Final Product | 1. Presence of co-extracted impurities like chlorophyll, lipids, and other secondary metabolites.2. Ineffective purification method. | 1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids.[10]2. Utilize column chromatography with a suitable solvent system for purification.[11] For higher purity, consider flash chromatography or preparative HPLC.[12][13] |
| Difficulty in Isolating the Target Compound | 1. The compound may be present in low concentrations.2. Similar polarities of different compounds in the extract make separation challenging. | 1. Increase the amount of starting plant material.2. Employ advanced chromatographic techniques like High-Speed Countercurrent Chromatography (HSCCC) which is effective for separating compounds with similar polarities.[15] |
| Phase Separation Issues in Liquid-Liquid Extraction | 1. Formation of a stable emulsion.2. Similar densities of the two solvent phases. | 1. Add brine to the separatory funnel, gently swirl instead of shaking, or centrifuge the mixture.[8]2. If densities are similar, try a different solvent system. |
| Inconsistent Results Between Batches | 1. Variation in the quality of the raw plant material.2. Inconsistent execution of the extraction protocol. | 1. Source plant material from a reliable supplier and ensure consistent harvesting and drying conditions.2. Maintain strict control over all experimental parameters, including solvent ratios, temperature, and extraction time. |
Data on Factors Affecting Limonoid Extraction Yield (Illustrative Examples)
Disclaimer: The following data is for the limonoid, limonin, and is intended to illustrate the impact of different extraction parameters. Optimal conditions for this compound may vary.
| Parameter | Condition 1 | Yield of Limonin (mg/g) | Condition 2 | Yield of Limonin (mg/g) | Reference |
| Solvent Concentration | 70% Ethanol | ~2.05 | 80% Ethanol | ~2.07 | [4][6] |
| Extraction Temperature | 50°C | ~2.07 | 60°C | ~2.00 | [4][6] |
| Solvent pH | pH 7 | ~2.07 | pH 9 | ~1.80 | [4][6] |
Experimental Protocols
General Protocol for Extraction and Purification of this compound
This protocol is a generalized procedure based on common methods for limonoid extraction and should be optimized for your specific experimental setup.
1. Sample Preparation:
-
Dry the plant material (e.g., seeds, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Defatting (Optional but Recommended):
-
Perform a Soxhlet extraction of the powdered plant material with hexane for 4-6 hours to remove lipids and other non-polar impurities.
-
Air-dry the defatted plant material to remove residual hexane.
3. Primary Extraction:
-
Extract the defatted plant material with a suitable solvent such as acetone or 80% ethanol.[2][4] This can be done using one of the following methods:
-
Maceration: Soak the plant material in the solvent at room temperature for 24-48 hours with occasional agitation.
-
Soxhlet Extraction: Extract for 6-8 hours at the boiling point of the solvent.
-
Ultrasonic-Assisted Extraction: Sonicate the mixture for 30-60 minutes at a controlled temperature.
-
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Purification by Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).[11]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes [mdpi.com]
- 3. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, identification, and antioxidant property evaluation of limonin from pummelo seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and purification of closely related citrus limonoid glucosides by flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid methods for extracting and quantifying phenolic compounds in citrus rinds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Methyl Hydroxyangolensate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methyl Hydroxyangolensate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a complex organic compound, classified as a limonoid.[1] Its chemical structure lends it a lipophilic (fat-soluble) nature, which often results in poor solubility in aqueous (water-based) solutions. This is a significant challenge for researchers as many biological assays and in vivo studies require the compound to be dissolved in aqueous buffers to ensure bioavailability and accurate results.
Q2: My this compound is precipitating out of my aqueous buffer. What are the immediate troubleshooting steps?
If you observe precipitation, consider the following:
-
Sonication: Brief sonication can help to break down aggregates and transiently improve dispersion.
-
Gentle Warming: Depending on the stability of the compound, gentle warming of the solution may temporarily increase solubility. However, be cautious of potential degradation.
-
pH Adjustment: Although not always effective for neutral compounds, adjusting the pH of the buffer might slightly improve the solubility of certain molecules.[2]
-
Solvent Check: Ensure that any initial stock solution in an organic solvent is sufficiently diluted in the aqueous buffer to prevent the organic solvent from causing the compound to crash out.
Q3: What are the most common strategies to enhance the aqueous solubility of lipophilic compounds like this compound?
Several methods are widely used to improve the solubility of poorly water-soluble drugs and research compounds.[3][4] The most common approaches include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[5][6]
-
Cyclodextrins: Encapsulating the compound within the hydrophobic core of cyclodextrin (B1172386) molecules.[7][8][9][10]
-
Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound.[2][11]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[12][13][14]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[3][15]
Troubleshooting Guides
Issue 1: Choosing the Right Solubilization Method
Question: With several available methods, how do I select the most appropriate one for my experiment with this compound?
Answer: The choice of solubilization method depends on several factors, including the experimental context (in vitro vs. in vivo), the required concentration of this compound, and potential interactions of the solubilizing agent with the biological system under investigation.
Decision-Making Workflow:
Caption: Workflow for selecting a solubilization strategy.
Issue 2: Problems with Co-solvents
Question: I am using DMSO as a co-solvent, but my compound still precipitates upon dilution in my aqueous buffer. What should I do?
Answer: This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the lipophilic compound.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, you may need to increase the final percentage of the co-solvent in your aqueous solution. However, be mindful that high concentrations of organic solvents like DMSO can be toxic to cells.
-
Use a Different Co-solvent: Some compounds may be more soluble in other water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).[5][6][16]
-
Prepare a More Concentrated Stock: Creating a higher concentration stock solution in the pure co-solvent can sometimes help, as a smaller volume is needed for dilution, potentially reducing precipitation shock.
Experimental Workflow for Co-solvent Method:
Caption: Experimental workflow for the co-solvent method.
Issue 3: Inconsistent Results with Cyclodextrins
Question: I am using hydroxypropyl-β-cyclodextrin (HP-β-CD) to solubilize this compound, but my experimental results are not reproducible. Why might this be happening?
Answer: Inconsistent results when using cyclodextrins can stem from improper complex formation or instability of the complex.
-
Incomplete Complexation: Ensure that the this compound and cyclodextrin are properly mixed to allow for the formation of the inclusion complex. This may require stirring or sonication for an extended period.
-
Stoichiometry: The molar ratio of the drug to cyclodextrin is crucial. A 1:1 complex is often assumed, but this may not always be the case.[17] You may need to empirically determine the optimal ratio for maximal solubility.
-
Equilibrium: The formation of an inclusion complex is an equilibrium process. Changes in temperature or dilution can shift this equilibrium, leading to the release of the drug and potential precipitation.
Data on Solubility Enhancement Methods
The following table summarizes various techniques for improving the solubility of poorly water-soluble compounds, which are applicable to this compound.
| Method | Mechanism | Advantages | Disadvantages | Typical Solubility Enhancement |
| Co-solvents | Reduces the polarity of the aqueous solvent.[16] | Simple to prepare; widely used for in vitro studies. | Can be toxic to cells at higher concentrations; risk of precipitation upon dilution. | 10 to 500-fold[5] |
| Cyclodextrins | Forms an inclusion complex with the hydrophobic drug molecule, presenting a hydrophilic exterior.[7][9] | Low toxicity (especially modified cyclodextrins); can improve bioavailability.[8] | Can be expensive; potential for interactions with other molecules. | 10 to 1000-fold |
| Nanosuspensions | Increases the surface area of the drug particles, leading to a higher dissolution rate.[12][13] | High drug loading is possible; suitable for various administration routes.[12] | Requires specialized equipment (e.g., homogenizers); potential for particle aggregation. | Varies, significantly improves dissolution rate |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug.[2][11] | Effective at low concentrations. | Can be toxic; may interfere with biological assays. | 10 to 100-fold |
| Solid Dispersions | The drug is dispersed in a hydrophilic solid carrier, often in an amorphous state.[3][15] | Can significantly improve oral bioavailability.[15] | Can be physically unstable (recrystallization); manufacturing can be complex. | Varies, can lead to supersaturated solutions |
Experimental Protocols
Protocol 1: Co-solvent System Preparation
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Vortex or sonicate until the compound is completely dissolved to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution into the final aqueous buffer (e.g., PBS, cell culture media).
-
Ensure the final concentration of the co-solvent is as low as possible and compatible with the experimental system (typically <1% v/v for cell-based assays).
-
Visually inspect for any signs of precipitation after dilution.
-
Protocol 2: Cyclodextrin Inclusion Complex Formation
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of a suitable cyclodextrin (e.g., 10-20% w/v HP-β-CD) in the desired aqueous buffer.
-
-
Complex Formation:
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Alternatively, a concentrated stock of the compound in a volatile organic solvent (e.g., ethanol) can be added to the cyclodextrin solution, followed by evaporation of the organic solvent.
-
-
Equilibration:
-
Stir or shake the mixture at room temperature for 24-48 hours to ensure complete complexation.
-
-
Final Preparation:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV).
-
Conceptual Pathway Diagram
While the specific signaling pathways affected by this compound are not detailed in the provided search results, its poor solubility can be a major roadblock to studying its biological effects. The following diagram illustrates this conceptual challenge.
Caption: Impact of solubility on investigating biological activity.
References
- 1. Methyl 6-hydroxyangolensate | C27H34O8 | CID 21596328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 15. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
Stability of Methyl hydroxyangolensate under different storage conditions
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to perform stability studies on Methyl Hydroxyangolensate?
A1: Stability testing is a critical component of drug development and chemical research. It provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining recommended storage conditions, re-test periods, and shelf life. Furthermore, understanding the degradation profile helps in developing stable formulations and ensuring the safety and efficacy of the final product.[1]
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic or basic solutions, oxidizing agents, and intense light.[1][3] The primary goals of these studies are to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[1][4] This ensures that the analytical method can accurately separate and quantify the active substance from any impurities or degradants that may form during storage.[3][4]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: A comprehensive forced degradation study typically includes exposure to:
-
Acidic and basic hydrolysis: To evaluate susceptibility to degradation in aqueous solutions of varying pH.
-
Oxidation: To assess the impact of oxidative stress, often using hydrogen peroxide.
-
Thermal stress: To investigate the effect of high temperatures on the solid compound and its solutions.
-
Photostability: To determine if the compound is sensitive to light exposure.[1][5]
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A4: Unexpected peaks can arise from several sources. Refer to the troubleshooting guide below for a systematic approach to identifying the source of these peaks. They could be degradation products, impurities from the starting material, contaminants from solvents or glassware, or artifacts from the analytical method itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound observed under all stress conditions. | The compound may be inherently unstable. | Re-evaluate the stress conditions; use milder conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). |
| No degradation is observed under any stress conditions. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of acid/base/oxidizing agent). A target degradation of 5-20% is generally recommended to ensure the method is stability-indicating. |
| Variable and inconsistent results in repeat experiments. | Inconsistent experimental parameters (e.g., temperature fluctuations, variations in reagent concentrations). Contamination. | Ensure all experimental parameters are tightly controlled. Use high-purity solvents and reagents. Thoroughly clean all glassware. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. Presence of impurities in the starting material. | Perform characterization studies (e.g., LC-MS, NMR) to identify the structure of the unknown peaks. Analyze a sample of the starting material to check for pre-existing impurities. |
| Poor peak shape or resolution in the analytical method. | The analytical method is not optimized to separate the parent compound from its degradants. | Re-develop and re-validate the analytical method. Adjust mobile phase composition, gradient, column type, or temperature to achieve optimal separation. |
Data Presentation: Stability of this compound under Forced Degradation
The following table structure is recommended for summarizing the quantitative data from forced degradation studies.
| Stress Condition | Parameter | % Degradation | Major Degradation Products (and % Area) | Mass Balance (%) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | |||
| Basic Hydrolysis | 0.1 M NaOH, RT, 4h | |||
| Oxidative | 3% H₂O₂, RT, 24h | |||
| Thermal (Solid) | 80°C, 48h | |||
| Thermal (Solution) | 60°C, 48h | |||
| Photolytic (Solid) | ICH Q1B conditions | |||
| Photolytic (Solution) | ICH Q1B conditions |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method.
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a defined period (e.g., 4 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
Analyze by HPLC.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At various time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.
5. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose the vial to a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After the exposure, dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
6. Photostability Testing:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.
Analytical Method: A validated stability-indicating HPLC method, typically with UV or PDA detection, is essential for these studies.[6] The method must be able to separate this compound from all its degradation products and any potential impurities.[4][7] LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[6]
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purifying Methyl Hydroxyangolensate by Chromatography
Welcome to the technical support center for the chromatographic purification of methyl hydroxyangolensate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatography techniques for purifying this compound?
A1: For the purification of a moderately polar compound like this compound, a combination of chromatographic techniques is often most effective. The general workflow involves:
-
Initial Fractionation: Medium Pressure Liquid Chromatography (MPLC) or Vacuum Liquid Chromatography (VLC) using silica (B1680970) gel is suitable for initial fractionation of the crude extract.[1] This step helps to remove highly polar and non-polar impurities.
-
Fine Purification: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), is the preferred method for achieving high purity.[1] A C18 column is a common choice for the stationary phase.[2]
-
Size-Exclusion Chromatography: Sephadex LH-20 is frequently used to separate compounds based on molecular size and can be effective in removing pigments and other polymeric material.[2][3]
Q2: How should I prepare my crude extract before loading it onto the column?
A2: Proper sample preparation is a critical first step to prevent column contamination and ensure optimal separation.[4][5]
-
Filtration: Always filter your crude extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.
-
Solid-Phase Extraction (SPE): A preliminary SPE cleanup can be highly beneficial.[5] This can help remove interfering substances and enrich the fraction containing this compound.
-
Dissolution: Dissolve the sample in a minimal amount of a solvent that is compatible with the initial mobile phase to ensure it loads onto the column in a narrow band.[6] If the sample is not readily soluble in the mobile phase, a stronger, miscible solvent can be used, but the injection volume should be kept small to avoid peak distortion.[7]
Q3: What are the common causes of compound degradation during purification and how can I avoid them?
A3: Flavonoids and similar phenolic compounds can be susceptible to degradation.[8] Key factors include:
-
pH: Extreme pH conditions can catalyze reactions. It's advisable to work with buffered mobile phases close to neutral pH unless the compound's stability at different pH values is known.
-
Temperature: Elevated temperatures can lead to thermal degradation.[9] Avoid excessive heating during solvent evaporation and consider conducting chromatography at controlled room temperature.
-
Light: Exposure to UV and visible light can cause photodegradation.[9] Use amber vials or cover glassware with aluminum foil to protect light-sensitive compounds.
-
Oxidation: The presence of oxygen can lead to oxidation.[9] Degassing mobile phases can help to minimize this, in addition to preventing bubble formation in the HPLC system.
Troubleshooting Guides
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
Problem 1: Poor Resolution and Overlapping Peaks
Q: My chromatogram shows poor separation between this compound and other components. How can I improve the resolution?
A: Poor resolution is a frequent challenge that can often be resolved by optimizing your chromatographic conditions.
| Parameter | Potential Solution | Rationale |
| Mobile Phase Gradient | Modify the gradient to be shallower. | A slower increase in the organic solvent concentration increases the separation time and can improve the resolution between closely eluting peaks.[5] |
| Organic Modifier | Switch from acetonitrile (B52724) to methanol (B129727), or vice versa. | These solvents have different selectivities and can alter the elution order of compounds.[10] |
| Flow Rate | Lower the flow rate. | Reducing the flow rate can increase column efficiency and improve resolution, although it will extend the run time.[5] |
| Stationary Phase | Change the column chemistry (e.g., from a C18 to a phenyl-hexyl phase). | A different stationary phase will offer different separation selectivity based on alternative interactions with the analytes.[5] |
Problem 2: Peak Tailing
Q: The peak for my target compound is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing can be caused by several factors, from column issues to secondary interactions.
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the amount of sample injected onto the column.[5] |
| Column Contamination | Implement a proper column cleaning and regeneration protocol.[5] |
| Secondary Interactions | Add a mobile phase additive, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to reduce interactions between the analyte and the stationary phase.[5] |
| Column Void | Inspect the column for any voids at the inlet. If a void is present, the column may need to be repacked or replaced.[5] |
Problem 3: No Elution or Very Broad Elution of the Target Compound
Q: I'm not seeing my compound elute, or it's coming off as a very broad peak. What should I do?
A: This issue often points to strong, irreversible binding or poor solubility on the column.
| Potential Cause | Troubleshooting Step |
| Strong Retention | The compound may be too strongly retained on the stationary phase. A stronger elution solvent or a different stationary phase may be required.[5] |
| Sample Precipitation | The compound may be precipitating on the column. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[5] |
| Compound Degradation | The compound may be degrading on the column. Assess the stability of the compound under the chromatographic conditions (pH, solvent). |
Experimental Protocols
Protocol 1: General Method for Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column with the initial mobile phase until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of a suitable solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
-
Fraction Collection:
-
Collect fractions of a consistent volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Protocol 2: General Method for Reversed-Phase HPLC (RP-HPLC)
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% (v/v) formic acid.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Column Equilibration:
-
Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.
-
-
Injection and Gradient Elution:
-
Inject the filtered sample.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% B over 40 minutes).
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.
-
Collect fractions corresponding to the peak of interest.
-
-
Post-Run Wash:
-
Wash the column with a high concentration of Mobile Phase B to remove any strongly retained compounds, followed by re-equilibration with the initial conditions if another run is planned.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biotage.com [biotage.com]
- 8. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing HPLC Parameters for Methyl Hydroxyangolensate Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of methyl hydroxyangolensate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound in a question-and-answer format.
Question: Why am I seeing poor peak resolution or overlapping peaks for this compound?
Answer:
Poor peak resolution is a common issue in HPLC and can be caused by several factors. Here are some potential causes and solutions:
-
Inappropriate Mobile Phase Composition: The polarity of the mobile phase is crucial for good separation in reversed-phase HPLC.
-
Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (e.g., water with 0.1% formic acid). A lower percentage of the organic solvent will generally increase retention time and may improve the separation of closely eluting peaks. Try running a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.[1][2]
-
-
Incorrect Flow Rate: The flow rate affects the time the analyte interacts with the stationary phase.
-
Solution: Lowering the flow rate can provide more time for interactions, potentially leading to better resolution, although it will increase the run time.[3]
-
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Increasing the column temperature can decrease mobile phase viscosity and improve peak sharpness. However, excessive heat can sometimes be detrimental. It is advisable to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C).[3]
-
-
Column Degradation: Over time, HPLC columns can lose their efficiency.
-
Solution: Ensure your column is not old or contaminated. If you suspect column degradation, try regenerating it according to the manufacturer's instructions or replace it with a new one.[2]
-
Question: My this compound peak is tailing. How can I achieve a more symmetrical peak shape?
Answer:
Peak tailing can compromise the accuracy of quantification. The primary causes and their solutions are:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Try diluting your sample or reducing the injection volume.[3]
-
-
Column Contamination: Buildup of contaminants from previous injections can affect peak shape.
-
Solution: Flush the column with a strong solvent to remove any strongly retained compounds.[3]
-
Question: I am observing significant shifts in the retention time of this compound between injections. What is causing this variability?
Answer:
Fluctuating retention times can make peak identification unreliable. Here are the common culprits and how to address them:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each injection, especially when running a gradient.
-
Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[3]
-
-
Mobile Phase Inconsistency: Changes in the mobile phase composition can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If you are using an online mixing system, ensure the proportions are accurate.[4]
-
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant temperature throughout your analytical run.[3]
-
-
HPLC Pump Issues: Problems with the pump, such as leaks or faulty check valves, can result in an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC pump. Check for any leaks and ensure the pump is delivering a stable flow.[3]
-
Frequently Asked Questions (FAQs)
What is a good starting point for developing an HPLC method for this compound?
Since this compound is a limonoid, a type of secondary metabolite, a good starting point would be a reversed-phase HPLC method.[5] Many similar compounds, such as flavonoids from Pterocarpus species, are successfully separated using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid added to both solvents.[1][6][7] A UV detector set at a wavelength where the compound has maximum absorbance should be used.
What type of column is best suited for separating this compound?
A reversed-phase C18 column is the most common and a good first choice for the separation of moderately polar to nonpolar compounds like this compound. Columns with a particle size of 5 µm are standard, but for higher resolution, a 3 µm or sub-2 µm particle size column can be used with a UHPLC system.[1]
How should I prepare my sample for HPLC analysis?
The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.[3] The sample solution should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or the HPLC system.[8]
Experimental Protocol
This section provides a detailed methodology for the HPLC separation of this compound. This is a general protocol and may require optimization for your specific sample and HPLC system.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (analytical grade)
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase composition to create a calibration curve.
4. Chromatographic Conditions The following are recommended starting conditions that may require further optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at maximum absorbance wavelength of this compound |
5. Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in your sample by constructing a calibration curve from the peak areas of the working standard solutions.
Visualizations
Caption: A typical workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Methyl 6-hydroxyangolensate | C27H34O8 | CID 21596328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Avoiding degradation of Methyl hydroxyangolensate during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl hydroxyangolensate during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a naturally occurring organic compound with the chemical formula C27H34O8.[1] It belongs to the class of limonoids, which are highly oxygenated tetranortriterpenoids.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the behavior of related limonoids and tetranortriterpenoids, the primary factors that can cause degradation of this compound are:
-
pH: Extreme pH conditions, particularly alkaline environments, can lead to the hydrolysis of the methyl ester group.[3][4] Acidic conditions can also cause degradation of other sensitive functional groups present in similar complex molecules.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3] Many natural products are thermally labile and can decompose at high temperatures.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.[3][5]
-
Oxidation: The presence of oxidizing agents or exposure to air over prolonged periods can lead to oxidative degradation of the molecule.
-
Solvents: The choice of solvent can impact stability. Protic solvents, such as methanol (B129727) and ethanol, may participate in degradation reactions, especially at elevated temperatures.[6]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, based on its structure and the known degradation of similar limonoids, the following pathways are likely:
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid, particularly under basic or acidic conditions.[7]
-
Oxidation: The furan (B31954) ring and other susceptible moieties in the molecule can undergo oxidation.
-
Rearrangements: Complex molecules like tetranortriterpenoids can undergo acid or base-catalyzed rearrangements.
Q4: How can I monitor the degradation of this compound?
Degradation can be monitored using chromatographic techniques such as:
-
Thin-Layer Chromatography (TLC): TLC can be a quick method to check for the appearance of new spots, which may indicate degradation products. Limonoids can often be visualized using Ehrlich's reagent, which produces reddish-orange spots.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to monitor the purity of your sample.[9][10][11][12] A decrease in the peak area of this compound and the appearance of new peaks would signify degradation. A reversed-phase C18 column with UV detection (around 210 nm) is commonly used for limonoid analysis.[10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and experimentation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield or loss of compound after extraction/purification | Degradation due to pH | - Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification.[3] - Avoid strong acids and bases. If a basic extraction is necessary, perform it at low temperatures and for a short duration. |
| Thermal degradation | - Perform extractions at room temperature or below if possible. - Use a rotary evaporator at low temperatures (e.g., < 40°C) for solvent removal. - Avoid prolonged heating of the compound in solution. | |
| Photodegradation | - Work in a dimly lit area or use amber-colored glassware to protect the sample from light.[3] - Store solutions and solid samples in the dark. | |
| Appearance of new, unidentified peaks in HPLC analysis | Hydrolysis of the methyl ester | - Ensure all solvents are anhydrous, especially when heating.[13] - Avoid basic conditions. If unavoidable, use non-aqueous bases and minimize reaction time. |
| Oxidative degradation | - Use degassed solvents. - Work under an inert atmosphere (e.g., nitrogen or argon). - Consider adding an antioxidant like BHT or ascorbic acid to the solvent if compatible with your experiment. | |
| Sample discoloration (e.g., turning brown) | Oxidation and/or polymerization of degradation products | - This is often a sign of significant degradation. Store the compound as a dry solid at low temperatures (-20°C or -80°C) under an inert atmosphere. - Prepare solutions fresh before use. |
| Inconsistent experimental results | Variable degradation between experiments | - Standardize all experimental parameters, including temperature, pH, light exposure, and time. - Always use freshly prepared solutions of this compound. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage of Solid Compound:
-
Store solid this compound in a tightly sealed, amber glass vial.
-
For long-term storage, keep at -20°C or -80°C.
-
To prevent moisture absorption, allow the vial to warm to room temperature before opening.
-
-
Preparation of Stock Solutions:
-
Use high-purity, anhydrous solvents.
-
Prepare stock solutions fresh whenever possible.
-
If storage of solutions is necessary, store them in amber vials at -20°C and use within a short period.
-
Before use, bring the solution to room temperature and vortex gently.
-
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general method for analyzing this compound and its potential degradation products. Optimization may be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective for separating limonoids. A starting point could be:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of B, and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Dissolve a small, accurately weighed amount of this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any new peaks that may appear over time or after subjecting the sample to stress conditions (e.g., heat, acid, base).
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended experimental workflow to minimize degradation of this compound.
References
- 1. Methyl 6-hydroxyangolensate | C27H34O8 | CID 21596328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetranortriterpenoid - Wikipedia [en.wikipedia.org]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 8. Determination of Citrus Limonoid Glucosides by High Performance Liquid Chromatography Coupled to Post-Column Reaction with Ehrlich’s Reagent | MDPI [mdpi.com]
- 9. Quantitative determination of limonin in citrus juices by HPLC using computerized solvent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Bioassay Interference from Fluorescent Compounds
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering bioassay interference caused by fluorescent compounds, using a compound with a Methyl hydroxyangolensate-like core structure as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing activity in my fluorescence-based assay. How can I be sure this is not an artifact of its intrinsic fluorescence?
A1: It is crucial to de-risk potential hits from screening campaigns by identifying compounds that may cause false positives.[1][2] Natural products, in particular, are known to interfere with bioassays through various mechanisms, including inherent fluorescence.[3][4] To ascertain if the observed activity is genuine, you should perform a series of counter-screens and orthogonal assays. A simple first step is to measure the fluorescence of your compound at the excitation and emission wavelengths of your assay.
Q2: What are the common mechanisms by which fluorescent compounds interfere with bioassays?
A2: Fluorescent compounds can interfere with bioassays in two primary ways:
-
Autofluorescence: The compound itself emits light at or near the same wavelength as the assay's fluorophore, leading to a false-positive signal.[1][5]
-
Quenching: The compound absorbs the light emitted by the assay's fluorophore, leading to a false-negative signal.[1][5]
Additionally, some compounds can interfere through the "inner filter effect," where they absorb the excitation or emission light, which can also lead to inaccurate results.[5]
Q3: What are Pan-Assay Interference Compounds (PAINS)?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different bioassays.[6] Their activity is often non-specific and related to their chemical properties, such as reactivity, aggregation, or fluorescence, rather than a specific interaction with the biological target.[3][7] Identifying and flagging PAINS early in a drug discovery campaign is essential to avoid wasting resources.[2][6]
Q4: Are there computational tools to predict if my compound is likely to be a fluorescent interferent?
A4: Yes, several computational tools and filters can predict the likelihood of a compound being a frequent false positive. These tools often use substructure filters to identify known PAINS or compounds with properties, such as high reactivity or potential for aggregation, that are associated with assay interference.[3] Platforms like ChemFH can be used for rapid virtual evaluation of potential false positives.[8]
Troubleshooting Guides
Issue: Suspected Fluorescence Interference from a Test Compound
This guide provides a step-by-step workflow to identify and mitigate fluorescence interference from a compound like this compound.
Step 1: Preliminary Assessment - Compound-Only Controls
-
Objective: To determine if the compound itself is fluorescent under the assay conditions.
-
Protocol:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Dispense the compound dilutions into the wells of a microplate.
-
Read the plate using the same filter set (excitation and emission wavelengths) as the primary assay.
-
Interpretation: A significant signal in the absence of any assay reagents (enzyme, substrate, etc.) indicates that the compound is autofluorescent.
-
Step 2: Characterize the Compound's Spectral Properties
-
Objective: To determine the excitation and emission spectra of the interfering compound.
-
Protocol:
-
Using a scanning spectrofluorometer, measure the full excitation and emission spectra of the compound.
-
Interpretation: This will reveal the wavelengths at which the compound absorbs and emits light, allowing you to assess the degree of spectral overlap with your assay's fluorophore.
-
Step 3: Mitigate Interference by Modifying the Assay
-
Objective: To alter the assay conditions to reduce or eliminate the interference.
-
Potential Solutions:
-
Change the Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence profile. Red-shifted dyes are often less prone to interference from natural products.[9]
-
Time-Resolved Fluorescence (TRF): Utilize TRF assays, which have a time delay between excitation and detection. This allows the short-lived fluorescence from the interfering compound to decay before the signal from the long-lived lanthanide-based probe is measured.
-
Decrease Compound Concentration: Reducing the concentration of the test compound may lower the interference to an acceptable level, although this may also reduce the desired biological effect.
-
Step 4: Confirm Hits with Orthogonal Assays
-
Objective: To validate the activity of the compound using a different detection method that is not based on fluorescence.
-
Protocol:
-
Select an orthogonal assay that measures the same biological endpoint but uses a different technology, such as:
-
AlphaScreen® or AlphaLISA®
-
Bioluminescence (e.g., luciferase-based reporters)
-
Label-free methods (e.g., surface plasmon resonance)
-
An absorbance-based assay
-
-
Test the compound in the orthogonal assay.
-
Interpretation: If the compound shows activity in the orthogonal assay, it provides stronger evidence that it is a true hit.
-
Data Presentation
Table 1: Hypothetical Spectral Properties of an Interfering Compound (e.g., this compound) and Common Assay Fluorophores
| Feature | Interfering Compound | Fluorescein (FITC) | TAMRA |
| Excitation Max (nm) | 485 | 494 | 557 |
| Emission Max (nm) | 525 | 521 | 583 |
| Spectral Overlap with FITC | High | - | Low |
| Spectral Overlap with TAMRA | Low | Low | - |
Experimental Protocols
Protocol 1: Autofluorescence Measurement in a Microplate Reader
-
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Microplate (e.g., 96-well or 384-well, black opaque)
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in assay buffer, starting from the highest concentration used in the primary assay.
-
Include a "buffer only" control.
-
Add 100 µL of each dilution to triplicate wells of the microplate.
-
Read the plate at the excitation and emission wavelengths of the primary assay fluorophore.
-
Subtract the average fluorescence of the "buffer only" wells from all other wells.
-
Plot the background-subtracted fluorescence intensity against the compound concentration.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected fluorescence interference.
Caption: Example of direct compound fluorescence interfering with a reporter gene assay.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: Methyl Hydroxyangolensate Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of Methyl hydroxyangolensate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The most frequently reported challenges during the scale-up production of this compound include decreased reaction yield, increased levels of impurities, difficulties in maintaining consistent batch-to-batch quality, and issues with product isolation and purification. These problems often stem from mass and heat transfer limitations in larger reactors, which can affect reaction kinetics and lead to the formation of side products.
Q2: Why does the impurity profile of this compound change during scale-up?
A2: Changes in the impurity profile are common when moving from laboratory to pilot or industrial scale. This is often due to localized temperature variations and less efficient mixing in larger reaction vessels. These conditions can promote side reactions, such as epimerization, degradation, or the formation of process-related impurities that were not significant at the lab scale. In the synthesis of complex molecules, even minor deviations in reaction conditions can lead to a significant increase in hard-to-remove, structurally similar impurities.
Q3: What are the recommended analytical methods for monitoring the scale-up production of this compound?
A3: A robust analytical strategy is crucial for successful scale-up. For this compound, a combination of High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for routine monitoring of reaction progress, product purity, and impurity levels.[1][2] For more detailed structural elucidation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Quantitative analysis can be performed using a validated HPLC method with a certified reference standard.
Q4: How can I improve the yield of the final crystallization step for this compound at a larger scale?
A4: Improving crystallization at scale requires careful control over cooling rates, agitation, and solvent anti-solvent ratios. A slower, more controlled cooling profile often leads to larger, purer crystals and higher recovery. Seeding the solution with a small amount of pure this compound can also promote crystallization and improve consistency. It is advisable to develop a solubility curve for this compound in the chosen solvent system to optimize the crystallization process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to poor mixing or mass transfer limitations. | Increase agitation speed. Consider using a different type of impeller designed for better mixing in larger vessels. Gradually increase the reaction time and monitor progress by HPLC. |
| Thermal degradation of the product or starting materials due to localized "hot spots". | Improve reactor temperature control. Use a jacketed reactor with a reliable heating/cooling system. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly. | |
| Catalyst deactivation or poisoning. | Ensure all reactants and solvents are free from contaminants. If using a heterogeneous catalyst, investigate potential poisoning by impurities and consider a catalyst regeneration step. For homogeneous catalysts, ensure complete dissolution. | |
| High Impurity Levels | Formation of side products due to prolonged reaction times or temperature deviations. | Re-optimize reaction time and temperature for the larger scale. Tighter control over process parameters is critical. |
| Presence of impurities in starting materials that are magnified at scale. | Implement stringent quality control for all raw materials. Develop analytical methods to detect critical impurities in starting materials. | |
| Inefficient purification at a larger scale. | Re-evaluate the purification method. For column chromatography, ensure proper column packing and loading. The mobile phase composition may need to be re-optimized. Consider alternative purification techniques like preparative HPLC or crystallization. | |
| Batch-to-Batch Inconsistency | Variations in raw material quality. | Establish strict specifications for all incoming raw materials and perform quality control testing on each batch. |
| Inconsistent reaction conditions (e.g., temperature, addition rates). | Implement a robust process control strategy. Use automated systems for reactant addition and temperature control to ensure consistency between batches. | |
| Operator-dependent variations. | Develop and strictly follow detailed Standard Operating Procedures (SOPs). Provide thorough training to all personnel involved in the manufacturing process. | |
| Poor Product Stability | Degradation during downstream processing (e.g., distillation, drying). | Minimize the time the product is exposed to high temperatures. Use vacuum distillation at a lower temperature if possible. For drying, consider using a vacuum oven with precise temperature control. |
| Residual solvent or impurities promoting degradation. | Improve the final purification and drying steps to ensure the product meets specifications for residual solvents and impurities. | |
| Inherent instability of the molecule. | Conduct forced degradation studies to understand the degradation pathways. Store the final product under controlled conditions (e.g., low temperature, inert atmosphere, protection from light). |
Quantitative Data on Scale-Up Challenges
The following tables present hypothetical data illustrating common challenges in scaling up this compound production.
Table 1: Impact of Scale on Reaction Yield and Purity
| Batch Size | Average Yield (%) | Purity by HPLC (%) | Key Impurity A (%) |
| 10 g (Lab Scale) | 85 | 99.5 | 0.1 |
| 1 kg (Pilot Scale) | 72 | 98.2 | 0.8 |
| 50 kg (Production Scale) | 65 | 97.1 | 1.5 |
Table 2: Effect of Purification Method on Product Quality at Production Scale (50 kg)
| Purification Method | Yield (%) | Purity by HPLC (%) | Residual Solvent (ppm) |
| Single Crystallization | 90 | 97.1 | 500 |
| Recrystallization | 82 | 99.2 | 250 |
| Column Chromatography | 75 | 99.8 | <50 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add Hydroxyangolensate (10 g, 1 equivalent) and methanol (B129727) (100 mL).
-
Esterification: Cool the mixture to 0-5°C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.
Protocol 2: Quality Control by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Minimizing Batch-to-Batch Variability of Methyl Angolensate Extracts
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability in the extraction of Methyl angolensate. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure consistent and reproducible results.
A Note on Chemical Identity: It is important to distinguish between "Methyl angolensate" (C₂₇H₃₄O₇) and "Methyl 6-hydroxyangolensate" (C₂₇H₃₄O₈), as they are distinct chemical compounds. This guide focuses on Methyl angolensate , a limonoid commonly isolated from plants of the Meliaceae family, such as Entandrophragma angolense and Soymida febrifuga. The principles and protocols outlined here, however, provide a strong foundation for working with related limonoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of Methyl angolensate.
Question 1: My crude extract is a dark, viscous, and green mixture. How can I effectively remove the pigments before chromatographic purification?
Answer: The green coloration is primarily due to chlorophyll (B73375), which can interfere with chromatographic separation by irreversibly binding to the silica (B1680970) gel stationary phase.
-
Recommended Solution: A liquid-liquid partitioning step is highly effective for chlorophyll removal. After an initial extraction with a polar solvent like methanol (B129727) or ethanol (B145695), evaporate the solvent to obtain a concentrated residue. This residue should then be partitioned between a polar solvent system (e.g., aqueous methanol) and a non-polar solvent (e.g., hexane). Chlorophyll and other non-polar lipids will preferentially dissolve in the hexane (B92381) layer, while the more polar Methyl angolensate will remain in the aqueous methanol layer.
-
Troubleshooting:
-
If a single hexane wash is insufficient, repeat the partitioning 2-3 times.
-
Ensure vigorous mixing in a separatory funnel for optimal partitioning, followed by sufficient time for the layers to separate completely.
-
Question 2: I am observing poor separation of Methyl angolensate from other compounds on my TLC plates, with spots appearing very close together. How can I improve the resolution?
Answer: Co-elution of structurally similar limonoids is a common challenge. Optimizing your chromatographic conditions is key to achieving better separation.
-
Recommended Solution:
-
Solvent System Optimization: Experiment with different solvent systems. For silica gel chromatography of limonoids, a gradient of hexane-ethyl acetate (B1210297) is a common starting point. To fine-tune the polarity and improve resolution, consider adding a third solvent, such as acetone (B3395972) or methanol, in a small percentage.
-
Two-Dimensional TLC (2D-TLC): If you suspect co-eluting spots, 2D-TLC can help confirm if they are distinct compounds. This involves running the TLC in one solvent system, rotating the plate 90 degrees, and then running it in a second, different solvent system.
-
Column Chromatography: For column chromatography, employ a shallower solvent gradient and collect smaller fractions to improve the separation of closely eluting compounds.
-
Question 3: The yield of Methyl angolensate from my extraction is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from various factors, ranging from the quality of the starting material to the specifics of the extraction protocol.[1]
-
Troubleshooting Factors:
-
Plant Material: The concentration of Methyl angolensate can vary significantly depending on the plant species, the part of the plant used (e.g., bark, seeds), the geographical source, and the time of harvest.
-
Extraction Solvent: The choice of solvent is critical. While ethyl acetate has been shown to be effective for Methyl angolensate, other solvents like ethanol or acetone may be more suitable for different plant matrices.
-
Extraction Parameters: Temperature and pH can significantly influence extraction efficiency. For related limonoids, extractions at neutral pH and slightly elevated temperatures (e.g., 50-80°C) have been shown to improve yield.
-
Incomplete Extraction: Ensure a sufficient solvent-to-solid ratio and adequate extraction time to allow for the complete leaching of the compound from the plant material.
-
Data Presentation: Factors Influencing Limonoid Extraction Yield
The following table summarizes key parameters and their impact on the extraction yield of limonoids, providing a basis for optimizing your extraction protocol for Methyl angolensate.
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | 80% Ethanol | Optimal for limonin (B1675406) and hesperidin | [2][3] |
| Ethyl Acetate | Effective for Methyl angolensate | ||
| Acetone | Alternative for limonoid extraction | ||
| Temperature | 50°C | Optimal for limonin and hesperidin | [2][3] |
| 70-85°C | Increased yield of limonoids | ||
| pH | 7.0 | Optimal for limonoid extraction | |
| Acidic/Alkaline | Can lead to decomposition | ||
| Solid-to-Solvent Ratio | 1:20 (g/mL) | A common starting point | |
| Extraction Time | 4-6 hours | Can improve extraction efficiency |
Experimental Protocols
1. Protocol for Extraction and Chlorophyll Removal
This protocol provides a general framework for the extraction of Methyl angolensate and subsequent removal of chlorophyll.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., stem bark) at a controlled temperature (e.g., 40-60°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in ethyl acetate at a 1:10 solid-to-solvent ratio (w/v).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Chlorophyll Removal (Liquid-Liquid Partitioning):
-
Dissolve the crude extract in 90% aqueous methanol.
-
Transfer the solution to a separatory funnel and add an equal volume of hexane.
-
Shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.
-
Drain the lower aqueous methanol layer (containing Methyl angolensate) into a clean flask.
-
Discard the upper hexane layer (containing chlorophyll).
-
Repeat the hexane wash 2-3 times, or until the hexane layer is nearly colorless.
-
Evaporate the solvent from the combined aqueous methanol layers to yield the chlorophyll-free extract.
-
2. Protocol for HPLC-Based Quantification of Methyl Angolensate
This protocol outlines a method for the quantitative analysis of Methyl angolensate using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting point is a gradient from 40% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Methyl angolensate has maximum absorbance (this should be determined by running a UV scan of a pure standard).
-
Sample Preparation:
-
Accurately weigh the dried, chlorophyll-free extract and dissolve it in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of pure Methyl angolensate of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Methyl angolensate in the extract by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Methyl Angolensate and Methyl Hydroxyangolensate
An Important Note on Data Availability: Despite a comprehensive search of scientific literature, no experimental data on the bioactivity of Methyl hydroxyangolensate could be located. As such, this guide will focus on presenting the available data for Methyl angolensate and cannot provide a direct comparison between the two compounds. The information presented below is intended for researchers, scientists, and drug development professionals interested in the biological activities of Methyl angolensate.
Methyl Angolensate: A Profile of Bioactivity
Methyl angolensate, a tetranortriterpenoid found in plants of the Meliaceae family, has been the subject of various studies to determine its pharmacological potential. Research has highlighted its significant anticancer, anti-inflammatory, and antimicrobial properties. This guide summarizes the key experimental findings related to these activities.
Anticancer Activity
Methyl angolensate has demonstrated cytotoxic effects against several cancer cell lines, primarily through the induction of apoptosis.
Table 1: Cytotoxic Activity of Methyl Angolensate against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| Daudi | Burkitt's lymphoma | MTT, Trypan Blue, LDH | Dose-dependent cytotoxicity. | [1] |
| T47D | Breast Cancer | MTT, Trypan Blue | IC50 of approximately 90 µM.[2] | [2] |
| LNCaP, VCaP, 22Rv1 | Prostate Cancer | Alamar Blue | Reduced viability by over 40% in AR-positive cell lines.[3][4] | [3][4] |
| Ehrlich Ascites Carcinoma | Carcinoma (in vivo) | Tumor volume, life span | Significant inhibition of tumor growth and a ~4-fold increase in life span in mice.[5] | [5] |
Mechanism of Action: Induction of Apoptosis
Studies suggest that Methyl angolensate induces apoptosis through the mitochondrial (intrinsic) pathway.[1][5] This is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[1]
Anti-inflammatory Activity
Methyl angolensate has shown promising anti-inflammatory effects in in vivo models.
Table 2: Anti-inflammatory Activity of Methyl Angolensate
| Model | Assay | Dosage | Key Findings | Reference |
| Carrageenan-induced paw oedema in chicks | Paw volume measurement | ED50: 4.05 ± 0.0034 mg/kg (oral) | Showed a time and dose-dependent anti-inflammatory effect.[6] | [6] |
The anti-inflammatory properties are thought to be linked to the inhibition of pro-inflammatory mediators. While the precise mechanism is not fully elucidated, many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Antimicrobial Activity
Methyl angolensate has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.
Table 3: Antimicrobial Activity of Methyl Angolensate (Disc Diffusion Assay)
| Microorganism | Type | Zone of Inhibition (mm) at 400 µ g/disc | Reference |
| Bacillus subtilis | Gram-positive bacteria | 15.2 | [7] |
| Proteus vulgaris | Gram-negative bacteria | 14.1 | [7] |
| Klebsiella pneumoniae | Gram-negative bacteria | 13.5 | [7] |
| Staphylococcus aureus | Gram-positive bacteria | 13.3 | [7] |
| Escherichia coli | Gram-negative bacteria | 12.8 | [7] |
| Salmonella typhimurium | Gram-negative bacteria | 12.0 | [7] |
| Aspergillus niger | Fungus | Zone of inhibition was larger than the standard, nystatin. | [7] |
| Botrytis cinerea | Fungus | Highest antifungal activity observed against this species. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Methyl angolensate (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[9]
Carrageenan-Induced Paw Oedema
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
Protocol:
-
Animal Grouping: Fast animals (e.g., chicks or rats) overnight and divide them into control and test groups.
-
Compound Administration: Administer Methyl angolensate (orally or intraperitoneally) to the test groups and a vehicle to the control group. A positive control group receiving a known anti-inflammatory drug (e.g., diclofenac) is also included.[6]
-
Induction of Oedema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of oedema for the treated groups compared to the control group.
Antimicrobial Disc Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.
Protocol:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of an agar (B569324) plate.
-
Disc Application: Place sterile paper discs impregnated with a known concentration of Methyl angolensate onto the agar surface.[7]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[7]
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Conclusion
The available scientific evidence strongly suggests that Methyl angolensate possesses significant anticancer, anti-inflammatory, and antimicrobial properties. Its ability to induce apoptosis in cancer cells makes it a compound of interest for further investigation in oncology. Its anti-inflammatory and antimicrobial activities also warrant further exploration for potential therapeutic applications. A significant gap in knowledge exists regarding the bioactivity of this compound, and future research is needed to elucidate its properties and to enable a direct comparison with Methyl angolensate.
References
- 1. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 6-hydroxyangolensate | C27H34O8 | CID 21596328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyloleanolate Induces Apoptotic And Autophagic Cell Death Via Reactive Oxygen Species Generation And c-Jun N-terminal Kinase Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl-hydroxylamine as an efficacious antibacterial agent that targets the ribonucleotide reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Methyl Hydroxyangolensate and Other Limonoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Limonoids, a class of tetranortriterpenoids abundant in the Meliaceae and Rutaceae plant families, have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of methyl hydroxyangolensate and other prominent limonoids, supported by available experimental data. While quantitative data for this compound remains limited, this analysis draws comparisons with structurally related and well-studied limonoids to provide a valuable reference for future research and drug development.
Quantitative Antimicrobial Efficacy: A Comparative Summary
The antimicrobial activity of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC values for several prominent limonoids against various bacterial and fungal strains. It is important to note that direct MIC values for this compound are not available in the reviewed literature; however, data for the closely related methyl angolensate is presented based on zone of inhibition assays.
Table 1: Antibacterial Activity of Selected Limonoids (MIC in µg/mL)
| Limonoid | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Helicobacter pylori | Other Notable Activity |
| Gedunin (B191287) | - | 32-128[3] | - | >40[4] | Xylella fastidiosa: ~1300[5] |
| Nimbolide | - | - | - | 1.25-5[4] | - |
| Limonene | - | - | 5000 (as µL/mL)[6] | - | Listeria monocytogenes: 20000 (as µL/L)[7] |
Data for Gedunin against P. aeruginosa is derived from a study on limonoid compounds from neem seeds.[3] Limonene concentrations were reported in µL/mL and µL/L and have been presented as such to maintain data integrity.
Table 2: Antifungal and Antibacterial Activity of Methyl Angolensate (Zone of Inhibition in mm)
| Microorganism | Concentration: 200 µ g/disc | Concentration: 400 µ g/disc |
| Bacillus subtilis | 12.3 ± 0.6 | 17.3 ± 0.9 |
| Proteus vulgaris | 11.3 ± 0.7 | 15.7 ± 0.5 |
| Aspergillus niger | 14.3 ± 0.9 | 19.3 ± 0.8 |
Data derived from disc diffusion assay.[8] A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocols
The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: broth microdilution for MIC determination and the disc diffusion assay for assessing zones of inhibition.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[9]
-
Preparation of Limonoid Solutions: The limonoid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth without the limonoid) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the limonoid at which no visible growth of the microorganism is observed.[10]
Disc Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a substance.[8]
-
Agar (B569324) Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Discs: Sterile paper discs of a standard diameter (e.g., 6 mm) are impregnated with known concentrations of the limonoid solution. These discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound from the disc.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger diameter indicates greater susceptibility of the microorganism to the compound.[8]
Plausible Mechanisms of Antimicrobial Action for Meliaceae Limonoids
While the precise antimicrobial mechanism of this compound has not been elucidated, studies on other Meliaceae limonoids suggest several potential pathways. The prevailing hypothesis is that these compounds exert their effects through a multi-target approach.
A plausible mechanism involves the disruption of fundamental cellular processes in microorganisms. This can include:
-
Inhibition of Cell Wall Synthesis: Some limonoids may interfere with the enzymes responsible for building and maintaining the bacterial cell wall, leading to cell lysis.
-
Disruption of Membrane Integrity: Alteration of the microbial cell membrane's structure and function can lead to leakage of essential intracellular components and ultimately cell death.
-
Inhibition of Protein and Nucleic Acid Synthesis: Limonoids may interfere with ribosomal function or enzymes involved in DNA and RNA replication and transcription, thereby halting cell growth and proliferation.
-
Induction of Oxidative Stress: Some compounds can generate reactive oxygen species (ROS) within the microbial cell, leading to damage of vital cellular components like proteins, lipids, and DNA.
The following diagram illustrates a generalized workflow for investigating the antimicrobial activity of limonoids.
The following diagram illustrates a plausible signaling pathway for the antimicrobial action of certain limonoids, focusing on the disruption of cellular integrity and function.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant, anti-inflammatory and antiseptic molecular actions of gedunin against lipopolysaccharide-induced sepsis in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
A Comparative Analysis of the Anti-inflammatory Effects of Methyl Hydroxyangolensate and a Panel of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative analysis of Methyl hydroxyangolensate, a naturally derived compound, against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen (B1674241), Naproxen (B1676952), Diclofenac, and the COX-2 selective inhibitor, Celecoxib (B62257). This document synthesizes available experimental data to offer a comprehensive overview for researchers in inflammation and drug development.
This compound, a derivative of a compound isolated from the stem bark of Anopyxis klaineana, has demonstrated noteworthy anti-inflammatory properties in preclinical studies.[1] Traditional NSAIDs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1][2][3] This guide will delve into a quantitative comparison of their efficacy in various anti-inflammatory assays and explore their underlying mechanisms of action.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and the selected NSAIDs across key anti-inflammatory assays. It is important to note that direct comparative in vitro data for this compound is limited; the available data is primarily from in vivo studies of the related compound, methyl angolensate.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 13 | 370 | 0.035 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Assay | Species/Cell Line | Concentration/Dose | % Inhibition |
| Methyl angolensate | Carrageenan-induced paw edema | Chick | ED₅₀: 4.05 mg/kg (oral) | 50% |
| Diclofenac | Carrageenan-induced paw edema | Chick | ED₅₀: 2.49 mg/kg (i.p.) | 50% |
| Ibuprofen | IL-1β-induced IL-6 production | Human Chondrocytes | Not Specified | Significant reduction |
| Naproxen | IL-1β-induced IL-6 production | Human Osteoarthritis Synovial Fluid | Not Specified | Significant reduction |
| Diclofenac | LPS-induced TNF-α production | RAW 264.7 macrophages | Not Specified | Significant reduction |
| Celecoxib | LPS-induced IL-6 production | Human Monocytes | 10 µM | Significant reduction |
Note: The data for Methyl angolensate is from an in vivo study and presented as an effective dose (ED₅₀), which is not directly comparable to the in vitro IC₅₀ or percentage inhibition values for the NSAIDs.[1]
Mechanisms of Action: A Comparative Overview
NSAIDs: The Role of COX Inhibition
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[3]
The anti-inflammatory effects of NSAIDs are largely attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[3] As shown in Table 1, traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2 to varying degrees. In contrast, celecoxib is a selective COX-2 inhibitor, which accounts for its improved gastrointestinal safety profile.
This compound: A Potential Multi-Target Agent
While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence suggests its anti-inflammatory effects may extend beyond simple COX inhibition. The significant in vivo anti-inflammatory activity of the related compound, methyl angolensate, comparable to that of diclofenac, points towards a potent modulation of inflammatory pathways.[1] It is hypothesized that this compound may influence key inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Signaling Pathways in Inflammation
The inflammatory response is a complex process regulated by intricate signaling networks. The NF-κB and MAPK pathways are two of the most critical cascades involved in the expression of pro-inflammatory genes.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the COX-2 enzyme.
Caption: A simplified diagram of the NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It is composed of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The activation of MAPK pathways, such as p38 and JNK, leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.
Caption: A generalized overview of the MAPK signaling cascade.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to assess anti-inflammatory activity.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow:
Caption: A workflow diagram for a typical COX inhibition assay.
Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Nitric Oxide (NO) Production Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Stimulation: The cells are pre-treated with various concentrations of the test compound or vehicle control, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) expression and NO production.
-
Nitrite (B80452) Measurement: The accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Inhibition Assay
This assay measures the effect of a compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Methodology:
-
Cell Culture and Stimulation: Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are treated with the test compound and then stimulated with an inflammatory agent (e.g., LPS).
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatant is quantified using ELISA kits specific for each cytokine.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the levels in the compound-treated groups to the stimulated control group.
Conclusion
The available data indicates that this compound and its related compound, methyl angolensate, possess significant anti-inflammatory properties. The in vivo potency of methyl angolensate is comparable to that of the established NSAID, diclofenac. While the exact mechanism of action of this compound requires further elucidation, it is plausible that it modulates key inflammatory signaling pathways such as NF-κB and MAPK, in addition to potentially inhibiting COX enzymes.
In contrast, the anti-inflammatory effects of the compared NSAIDs are well-characterized and primarily mediated through the inhibition of COX-1 and COX-2. The varying degrees of selectivity for these two isoforms account for the differences in their efficacy and side-effect profiles.
For researchers and drug development professionals, this compound represents a promising natural product lead for the development of novel anti-inflammatory therapeutics. Further in-depth mechanistic studies and direct, quantitative in vitro comparisons with a broader range of NSAIDs are warranted to fully understand its therapeutic potential and to delineate its advantages over existing anti-inflammatory agents. This guide provides a foundational comparison to aid in these future research endeavors.
References
- 1. Inactivation of macrophage nitric oxide synthase activity by NG-methyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl galbanate, a novel inhibitor of nitric oxide production in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory properties of the stem-bark of Anopyxis klaineana and its major constituent, methyl angolensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Methyl Angolensate: A Comparative Guide
Disclaimer: Information regarding the mechanism of action of Methyl hydroxyangolensate is not available in the current scientific literature. This guide provides a comprehensive analysis of a closely related compound, Methyl angolensate , as a proxy. The findings presented here for Methyl angolensate may offer insights into the potential biological activities of this compound, but direct experimental validation is required.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Methyl angolensate's performance with other alternatives, supported by available experimental data.
Overview of Methyl Angolensate's Biological Activities
Methyl angolensate, a tetranortriterpenoid found in plants such as Anopyxis klaineana and Entandrophragma angolense, has demonstrated a range of biological activities, including anti-inflammatory, anti-ulcer, spasmolytic, antimicrobial, and anticancer properties. This guide will delve into the experimental evidence for each of these activities, comparing its efficacy to standard therapeutic agents where data is available.
Anti-inflammatory Activity
Methyl angolensate has shown significant anti-inflammatory effects in preclinical models. Its primary mechanism is suggested to be through the modulation of inflammatory pathways, although the precise molecular targets are yet to be fully elucidated.
Comparative Performance
The anti-inflammatory efficacy of Methyl angolensate has been compared to the non-steroidal anti-inflammatory drug (NSAID) diclofenac.
| Compound | Assay | Metric | Value | Reference |
| Methyl angolensate | Carrageenan-induced paw edema in chicks | ED50 (oral) | 4.05 ± 0.0034 mg/kg | [1] |
| Diclofenac | Carrageenan-induced paw edema in chicks | ED50 (intraperitoneal) | 2.49 ± 0.023 mg/kg | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used. For the available data on Methyl angolensate, chicks were used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week prior to the experiment.
-
Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound (Methyl angolensate) is administered orally, while the standard drug (e.g., Diclofenac) is given intraperitoneally, typically 30-60 minutes before inducing inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the animal's hind paw.
-
Measurement: Paw volume or thickness is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or digital calipers.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the change in paw volume in the treated groups with the control group. The ED50 (the dose that produces 50% of the maximum effect) can then be determined.
Proposed Mechanism of Action
While the exact pathway is not fully detailed in the available literature, the carrageenan model involves the release of inflammatory mediators like histamine (B1213489), serotonin (B10506), bradykinin, and prostaglandins. The effectiveness of Methyl angolensate in this model suggests it may interfere with the synthesis or action of these mediators.
Anti-ulcer Activity
Methyl angolensate has demonstrated protective effects against gastric ulcers, primarily through the inhibition of gastric acid secretion.
Comparative Performance
The anti-ulcer activity of Methyl angolensate was compared to propranolol, a beta-blocker that can reduce gastric acid secretion.
| Compound | Dose | Effect on Gastric Ulceration | Effect on Gastric Acidity | Reference |
| Methyl angolensate | 40 mg/kg | More effective than Propranolol (40 mg/kg) | - | [2] |
| Methyl angolensate | 80 mg/kg | Complete inhibition | Significant reduction (p < 0.05) | [2] |
| Methyl angolensate | 40 mg/kg | - | Significantly reduced histamine- and carbachol-induced secretion | [2] |
Experimental Protocol: Pylorus Ligation-Induced Ulcer Model
This model is used to evaluate the anti-secretory and anti-ulcer activity of a compound.
-
Animal Model: Rats are typically used.
-
Fasting: Animals are fasted for a specific period (e.g., 24 hours) with free access to water.
-
Drug Administration: The test compound (Methyl angolensate) is administered orally.
-
Surgical Procedure: Under anesthesia, the abdomen is opened, and the pyloric end of the stomach is ligated.
-
Post-Surgery: Animals are kept for a defined period (e.g., 4 hours).
-
Sample Collection and Analysis: Animals are sacrificed, and the stomach is removed. The gastric contents are collected to measure volume, pH, and total acidity. The stomach is then opened along the greater curvature to assess the ulcer index.
Proposed Mechanism of Action
Methyl angolensate's ability to reduce gastric acid secretion induced by both histamine and carbachol (B1668302) suggests it may act on pathways that regulate the proton pump (H+/K+-ATPase), a key enzyme in acid secretion.[2]
Spasmolytic Activity
Methyl angolensate exhibits spasmolytic (smooth muscle relaxant) properties, particularly in the gastrointestinal tract. This effect appears to be mediated through serotonergic pathways.
Mechanism of Action
In studies using isolated rabbit jejunum, guinea pig ileum, and rat fundus strips, Methyl angolensate was found to inhibit smooth muscle contractions induced by serotonin.[3] However, it did not affect contractions induced by acetylcholine (B1216132) or histamine.[3] This suggests a specific interaction with the serotonin signaling pathway in smooth muscle.
Antimicrobial Activity
Methyl angolensate has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.
Comparative Performance
The antimicrobial activity is typically assessed by measuring the zone of inhibition in disc diffusion assays.
| Microorganism | Compound | Concentration (µ g/disc ) | Zone of Inhibition (mm) | Reference |
| Bacillus subtilis | Methyl angolensate | 200 | Not specified, but "considerable" | [4] |
| Bacillus subtilis | Methyl angolensate | 400 | Not specified, but "considerable" | [4] |
| Proteus vulgaris | Methyl angolensate | 200 | Not specified, but "considerable" | [4] |
| Proteus vulgaris | Methyl angolensate | 400 | Not specified, but "considerable" | [4] |
| Aspergillus niger | Methyl angolensate | 200 | Not specified, but "considerable" | [4] |
| Aspergillus niger | Methyl angolensate | 400 | Not specified, but "considerable" | [4] |
Experimental Protocol: Disc Diffusion Assay
-
Culture Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on an agar (B569324) plate.
-
Disc Impregnation: Sterile filter paper discs are impregnated with known concentrations of Methyl angolensate.
-
Placement of Discs: The impregnated discs are placed on the surface of the agar.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured in millimeters.
Anticancer Activity (Apoptosis Induction)
Recent studies have highlighted the potential of Methyl angolensate as an anticancer agent, with evidence suggesting it induces apoptosis (programmed cell death) in cancer cells.
Mechanism of Action
In leukemia and lymphoma cell lines, Methyl angolensate has been shown to:
-
Inhibit cell growth in a time- and dose-dependent manner.[5][6]
-
Induce apoptosis, as evidenced by an increase in the subG1 cell population, DNA fragmentation, and PARP cleavage.[5][7]
-
Promote the expression of pro-apoptotic proteins (e.g., BAD) and decrease the expression of anti-apoptotic proteins (e.g., BCL2).[5]
-
Cause a loss of mitochondrial membrane potential and activate caspases 9 and 3, indicating the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[5]
-
Generate reactive oxygen species (ROS).[7]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cell lines are cultured in 96-well plates.
-
Treatment: Cells are treated with various concentrations of Methyl angolensate for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: Plates are incubated to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader, which is proportional to the number of viable cells.
Conclusions and Future Directions
Methyl angolensate is a promising natural compound with a diverse pharmacological profile. The available data suggests its potential as a lead compound for the development of new anti-inflammatory, anti-ulcer, spasmolytic, antimicrobial, and anticancer drugs.
However, further research is crucial to:
-
Elucidate the precise molecular mechanisms and signaling pathways for each of its biological activities.
-
Conduct more extensive comparative studies against a wider range of standard therapeutic agents.
-
Perform in-depth toxicological and pharmacokinetic studies to assess its safety and bioavailability.
-
Most importantly, conduct direct experimental validation of these activities for the closely related but distinct compound, this compound.
This guide provides a foundational summary of the current knowledge on Methyl angolensate, highlighting its therapeutic potential and the key areas for future investigation.
References
- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl angolensate: the antiulcer agent of the stem bark of Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spasmolytic activity of methyl angolensate: a triterpenoid isolated from Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells | Semantic Scholar [semanticscholar.org]
- 7. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Methyl Hydroxyangolensate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-cancer activity of Methyl hydroxyangolensate (MA) across various cancer cell lines. We provide a synthesis of currently available experimental data, detailed methodologies for key assays, and visualizations of the compound's mechanism of action.
This compound, a natural tetranortriterpenoid, has demonstrated promising cytotoxic and pro-apoptotic effects in a range of cancer cell lines. This guide aims to cross-validate its activity, offering a centralized resource for understanding its potential as a therapeutic agent.
Comparative Efficacy of this compound
This compound has been shown to inhibit the growth of various cancer cells in a dose-dependent manner. While comprehensive comparative data on its half-maximal inhibitory concentration (IC50) across a wide spectrum of cell lines is still emerging, existing studies provide valuable insights into its potency.
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Key Findings |
| T47D | Breast Cancer | ~90 µM[1] | Induces cytotoxicity in a dose- and time-dependent manner. |
| Daudi | Burkitt's Lymphoma | Not Specified | Induces dose-dependent cytotoxicity and apoptosis.[2] |
| T-cell Leukemia | Leukemia | Not Specified | Inhibits cell growth in a time- and dose-dependent manner.[3] |
| Chronic Myelogenous Leukemia | Leukemia | Not Specified | Inhibits cell growth in a time- and dose-dependent manner.[3] |
| Prostate Cancer (LNCaP, VCaP, 22Rv1) | Prostate Cancer | Not Specified | Reduced viability by over 40% in androgen receptor-positive cell lines.[4][5] |
Mechanism of Action: Induction of Apoptosis
Experimental evidence strongly suggests that this compound exerts its anti-cancer effects primarily through the induction of apoptosis, specifically via the intrinsic or mitochondrial pathway.[2][3]
Key molecular events associated with MA-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS): MA treatment leads to an increase in intracellular ROS, a common trigger for the intrinsic apoptotic pathway.[2]
-
Loss of Mitochondrial Membrane Potential: The accumulation of ROS contributes to the disruption of the mitochondrial membrane potential.[2]
-
Activation of Caspases: MA treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[3]
-
Modulation of Apoptotic Proteins: The compound has been shown to influence the expression of proteins involved in apoptosis.[3]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
Annexin V-FITC staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Workflow:
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, Caspase-9, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ug.edu.gh [pure.ug.edu.gh]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl Hydroxyangolensate from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
Methyl hydroxyangolensate, a tetranortriterpenoid belonging to the limonoid class of natural products, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of this compound derived from various plant sources, focusing on its biological activities, and presents relevant experimental data and protocols to aid in further research and development.
Plant Sources and Isolation
This compound has been successfully isolated from several species within the Meliaceae family, commonly known as the mahogany family. The primary plant sources include:
-
Soymida febrifuga (Indian Redwood): The callus culture of this plant has been a notable source for the isolation of this compound.[1]
-
Entandrophragma angolense (Tiama Mahogany): The stem and root bark of this African tree are known to contain this compound.[2][3][4][5]
-
Khaya senegalensis (African Mahogany): Various parts of this tree, including the timber, bark, and seeds, have yielded this compound.[6]
-
Khaya grandifoliola and Khaya ivorensis : The wood of these species has also been reported as a source.[7]
While direct comparative studies on the yield and purity of this compound from these different sources are limited in the existing literature, the choice of plant material and extraction methodology significantly impacts the final output.
Comparative Biological Activity
This compound exhibits a range of biological activities, with the most prominent being its anti-cancer and antimicrobial properties.
| Biological Activity | Plant Source of this compound | Key Findings |
| Anti-cancer | Soymida febrifuga (callus culture) | Induces apoptosis in leukemia and Burkitt's lymphoma cell lines through the intrinsic mitochondrial pathway.[8][9][10][11] |
| Antimicrobial | Soymida febrifuga (callus culture) | Demonstrates antibacterial activity against Bacillus subtilis and Salmonella typhimurium, and antifungal activity against Aspergillus niger.[1][12] |
| Anti-ulcer | Entandrophragma angolense | Shows dose-dependent inhibition of gastric ulceration in animal models.[4][5] |
| Spasmolytic | Entandrophragma angolense | Exhibits inhibitory effects on smooth muscle contractions, potentially via serotonergic mechanisms. |
Experimental Protocols
The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of this compound, based on methodologies reported for limonoids from Meliaceae species.
Extraction and Isolation
-
Plant Material Preparation : Dried and powdered plant material (e.g., bark, callus) is used for extraction.
-
Solvent Extraction : Sequential extraction is typically performed with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297), and methanol (B129727). This compound is often found in the more polar fractions. Soxhlet extraction or maceration are common methods.
-
Chromatographic Separation : The crude extract rich in this compound is subjected to column chromatography over silica (B1680970) gel.
-
Gradient Elution : A gradient solvent system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to elute the fractions.
-
Purification : Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Characterization : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H and 13C) and Mass Spectrometry (MS).[1][12][13][14][15][16]
Quantification by HPLC-UV
-
Standard Preparation : A pure standard of this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution and a series of calibration standards.
-
Sample Preparation : A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detector set at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume : 20 µL.
-
-
Data Analysis : A calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample is determined from this curve.
Signaling Pathways
Intrinsic Mitochondrial Apoptosis Pathway
This compound isolated from Soymida febrifuga has been shown to induce apoptosis in cancer cells via the intrinsic mitochondrial pathway.[8][9][10][11] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Proposed Serotonergic Mechanism of Spasmolytic Activity
The spasmolytic (smooth muscle relaxant) activity of this compound from Entandrophragma angolense is suggested to be mediated through a serotonergic mechanism. It has been observed to inhibit serotonin-induced contractions, suggesting a potential interaction with serotonin (B10506) receptors or its signaling pathway.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. While it has been isolated from several plant species, a comprehensive comparative analysis of its yield, purity, and bioactivity from these varied sources is an area ripe for further investigation. The elucidation of its molecular mechanisms of action, especially the detailed signaling pathways, will be crucial for its development into a clinically viable therapeutic agent. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the study of this remarkable phytochemical.
References
- 1. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Entandrophragma angolense [prota.prota4u.org]
- 4. Methyl angolensate: the antiulcer agent of the stem bark of Entandrophragma angolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extractives from Khaya senegalensis(Desr.) A. Juss - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Phytochemical and Antimicrobial Studies of Methyl Angolensate and Luteolin-7-O-glucoside Isolated from Callus Cultures of Soymida febrifuga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
- 14. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. spectrabase.com [spectrabase.com]
- 16. NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Methyl Angolensate and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of methyl angolensate, a naturally occurring tetranortriterpenoid, and its related limonoid analogs, with a focus on their cytotoxic effects against cancer cells.
Methyl angolensate, isolated from plants of the Meliaceae family such as Soymida febrifuga and Entandrophragma angolense, has demonstrated promising anticancer properties.[1][2] This document synthesizes experimental data to elucidate how structural modifications influence its biological efficacy, offering insights for the rational design of more potent and selective anticancer agents.
Comparative Cytotoxicity of Methyl Angolensate and Related Limonoids
The cytotoxic activity of methyl angolensate and its analogs has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, providing a clear comparison of their potency.
Table 1: Cytotoxicity of Methyl Angolensate against Human Prostate Cancer Cell Lines
| Compound | LNCaP (% Viability) | PC-3 (% Viability) | DU-145 (% Viability) | 22Rv1 (% Viability) | VCaP (% Viability) | RWPE-1 (Normal) (% Viability) |
| Methyl Angolensate (10 µM) | < 60% | > 90% | > 90% | < 60% | < 60% | > 90% |
| Metribolone (Reference) | - | - | - | - | - | - |
Data extracted from a study on the anti-prostatic carcinoma activity of Entandrophragma angolense and methyl angolensate, where viability was assessed after 72 hours of treatment.[3] The study indicated a reduction in viability of over 40% in AR-positive cell lines (LNCaP, VCaP, 22Rv1) and less than 10% effect on the normal RWPE-1 cells.[3][4]
Table 2: Cytotoxicity of Other Limonoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 3α,7α-dideacetylkhivorin | MCF-7 (Breast) | 0.07 - 0.14 |
| SiHa (Cervical) | 0.07 - 0.14 | |
| Caco-2 (Colon) | 0.07 - 0.14 | |
| 1-O-acetylkhayanolide B | MCF-7, SiHa, Caco-2 | Inactive |
Data from a study on the anticancer activity of limonoids from Khaya senegalensis.
Structure-Activity Relationship Insights
-
Androgen Receptor (AR) Binding: Methyl angolensate exhibits a strong binding affinity to the androgen receptor (ΔG = -16.5 kcal/mol), which is significantly higher than the reference androgen, metribolone (ΔG = -7.6 kcal/mol).[3][4] This suggests that the cytotoxic effect of methyl angolensate in AR-positive prostate cancer cells is likely mediated through the inhibition of the AR signaling pathway.
-
Selective Cytotoxicity: Methyl angolensate demonstrates selective cytotoxicity towards AR-positive prostate cancer cell lines (LNCaP, VCaP, 22Rv1) while showing minimal effect on a normal prostate epithelial cell line (RWPE-1) and AR-negative prostate cancer cell lines (PC-3, DU-145).[3][4] This selectivity underscores its potential as a targeted therapeutic agent.
-
Induction of Apoptosis: Methyl angolensate has been shown to induce the intrinsic pathway of apoptosis in leukemic cells.[1] This is evidenced by the loss of mitochondrial membrane potential, activation of caspases 9 and 3, and cleavage of PARP.[1] Furthermore, oral administration of methyl angolensate in mice with Ehrlich Ascites Carcinoma resulted in a significant inhibition of tumor growth and an increased life span, with no apparent side effects on normal cells.[2]
Signaling Pathway Involvement
The primary mechanism of action for methyl angolensate in prostate cancer appears to be the disruption of the androgen receptor signaling pathway. The binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR is a critical step for the growth and survival of prostate cancer cells. By binding to the AR, methyl angolensate likely acts as an antagonist, preventing the downstream signaling cascade that leads to cell proliferation.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of Methyl Angolensate.
Experimental Protocols
Cytotoxicity Assay (Alamar Blue Assay)
This protocol is based on the methodology used to evaluate the cytotoxic activity of methyl angolensate on prostate cancer cell lines.[3][4]
-
Cell Seeding: Prostate cancer cells (LNCaP, PC-3, DU-145, 22Rv1, VCaP) and the normal prostate epithelial cell line (RWPE-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with methyl angolensate at the desired concentrations (e.g., 10 µM) or a vehicle control.
-
Incubation: The plates are incubated for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well.
-
Fluorescence Measurement: The plates are incubated for a further 1-4 hours, and the fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.
Molecular Docking
The following provides a general workflow for the molecular docking of methyl angolensate with the androgen receptor, as described in the cited literature.[3][4]
Caption: A generalized workflow for molecular docking studies.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the androgen receptor (AR) is obtained from the Protein Data Bank (PDB). The structure of methyl angolensate is generated and optimized using a molecular modeling software.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The prepared AR structure is set as the receptor, and methyl angolensate is set as the ligand. A grid box is defined around the ligand-binding domain of the AR to specify the search space for the docking simulation.
-
Analysis: The docking results are analyzed to determine the binding affinity (ΔG) in kcal/mol and to visualize the binding pose and interactions between methyl angolensate and the amino acid residues of the AR.
Conclusion
Methyl angolensate presents a promising scaffold for the development of novel anticancer agents, particularly for hormone-dependent prostate cancer. Its selective cytotoxicity and potent inhibition of the androgen receptor signaling pathway highlight its therapeutic potential. While the current data provides valuable initial insights into its structure-activity relationship, further studies involving the synthesis and biological evaluation of a diverse range of methyl hydroxyangolensate analogs are crucial. Such investigations will enable a more detailed understanding of the key structural features required for enhanced potency and selectivity, ultimately paving the way for the design of next-generation limonoid-based cancer therapies.
References
- 1. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant-derived tetranortriterpenoid, methyl angolensate activates apoptosis and prevents ehrlich ascites carcinoma induced tumorigenesis in mice - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pure.ug.edu.gh [pure.ug.edu.gh]
In-vivo Validation of In-vitro Anticancer Findings for Methyl Angolensate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl angolensate, a tetranortriterpenoid derived from plants of the Meliaceae family, has garnered significant interest for its potential therapeutic properties. Initial in-vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in-vitro findings and their subsequent in-vivo validation, offering valuable insights for researchers and professionals in the field of drug discovery and development. While the user initially inquired about Methyl hydroxyangolensate, a thorough literature search revealed a lack of available data for this specific compound. Therefore, this guide focuses on the closely related and well-studied compound, Methyl angolensate.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro and in-vivo studies on Methyl angolensate, highlighting its anticancer efficacy.
Table 1: In-vitro Cytotoxicity of Methyl Angolensate
| Cell Line | Cancer Type | Assay | Concentration (µM) | Results |
| LNCaP | Prostate Cancer | Alamar Blue | 10 | >40% reduction in cell viability |
| VCaP | Prostate Cancer | Alamar Blue | 10 | >40% reduction in cell viability |
| 22Rv1 | Prostate Cancer | Alamar Blue | 10 | >40% reduction in cell viability |
| PC-3 | Prostate Cancer | Alamar Blue | 10 | <10% effect on cell viability |
| DU-145 | Prostate Cancer | Alamar Blue | 10 | <10% effect on cell viability |
| RWPE-1 | Normal Prostate Epithelial | Alamar Blue | 10 | <10% effect on cell viability |
| T47D | Breast Cancer | Trypan Blue, MTT | 100, 250 | Dose- and time-dependent increase in cell death |
| Daudi | Burkitt's Lymphoma | Trypan Blue, MTT, LDH | 10, 50, 100, 250 | Dose-dependent cytotoxicity |
| Jurkat | T-cell Leukemia | Not specified | Not specified | Time- and dose-dependent growth inhibition |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | Time- and dose-dependent growth inhibition |
Table 2: In-vivo Antitumor Efficacy of Methyl Angolensate
| Animal Model | Cancer Type | Dosage and Administration | Duration | Key Findings |
| Swiss albino mice | Ehrlich Ascites Carcinoma (solid tumor) | 30 mg/kg b.wt., oral administration (9 doses at 2-day intervals) | 18 days | Significant inhibition of tumor growth |
| Swiss albino mice | Ehrlich Ascites Carcinoma | 30 mg/kg b.wt., oral administration | Not specified | ~4-fold increase in lifespan of tumor-bearing animals[1] |
Experimental Protocols
A detailed understanding of the methodologies employed in both in-vitro and in-vivo studies is crucial for the replication and advancement of research.
In-vitro Experimental Protocols
Cell Culture and Treatment: Human prostate cancer cell lines (LNCaP, VCaP, 22Rv1, PC-3, DU-145) and a normal prostate epithelial cell line (RWPE-1) were cultured in appropriate media.[2][3] Human breast cancer (T47D), Burkitt's lymphoma (Daudi), T-cell leukemia (Jurkat), and chronic myelogenous leukemia (K562) cell lines were also used. For experimental purposes, cells were treated with varying concentrations of Methyl angolensate, typically ranging from 10 µM to 250 µM, for different time intervals (e.g., 24, 48, 72, 96 hours).[4]
Cytotoxicity and Cell Viability Assays:
-
Alamar Blue Assay: To assess cell viability, the Alamar Blue assay was used for prostate cancer cell lines.[2][3]
-
Trypan Blue Exclusion Assay: This assay was employed to determine the number of viable cells by their ability to exclude the trypan blue dye.[4]
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was utilized to measure cell metabolic activity as an indicator of cell viability.[4]
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell membrane damage and cytotoxicity.
Apoptosis Assays:
-
Annexin V-FITC Staining: This method was used to detect early apoptotic cells by identifying the externalization of phosphatidylserine.[1]
-
DNA Fragmentation Analysis: The characteristic laddering pattern of DNA fragmentation, a hallmark of apoptosis, was visualized using agarose (B213101) gel electrophoresis.[5]
-
JC-1 Staining: This assay was used to measure the mitochondrial membrane potential, which is often disrupted during the intrinsic pathway of apoptosis.
-
Western Blot Analysis: The expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family, were determined by Western blotting.[5]
In-vivo Experimental Protocol
Animal Model and Tumor Induction: Female Swiss albino mice were used for the in-vivo experiments. Ehrlich Ascites Carcinoma (EAC) cells were used to induce solid tumors by intramuscular injection.[6]
Drug Administration: Methyl angolensate, dissolved in 0.5% methyl cellulose, was administered orally to the tumor-bearing mice.[6] A common dosage regimen was 30 mg/kg body weight, given at two-day intervals for a total of nine doses.[6]
Assessment of Antitumor Activity:
-
Tumor Volume Measurement: The volume of the solid tumors was measured at regular intervals to monitor the effect of the treatment on tumor growth.[6]
-
Lifespan Analysis: The survival time of the treated and untreated tumor-bearing mice was recorded to evaluate the overall efficacy of the treatment.[1]
-
Histopathological and Immunohistochemical Analysis: Tumor tissues were collected for histopathological examination to observe morphological changes and for immunohistochemistry to detect the expression of specific proteins related to apoptosis and cell proliferation.[6]
Signaling Pathways and Mechanisms of Action
The anticancer effects of Methyl angolensate are primarily attributed to the induction of apoptosis through the intrinsic pathway.
Intrinsic Apoptotic Pathway
In-vitro studies have shown that Methyl angolensate treatment leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][5] This is followed by the activation of initiator caspase-9 and executioner caspase-3, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation.[5] The expression of pro-apoptotic proteins like Bad is upregulated, while the expression of the anti-apoptotic protein Bcl-2 is downregulated, further supporting the activation of the mitochondrial pathway.[5]
Caption: Intrinsic apoptotic pathway induced by Methyl Angolensate.
Androgen Receptor (AR) Signaling
In the context of prostate cancer, in-silico molecular docking studies have suggested a strong binding affinity of Methyl angolensate to the androgen receptor (AR).[2][3] This interaction is hypothesized to interfere with AR signaling, which is a critical driver of prostate cancer progression. The selective cytotoxicity of Methyl angolensate towards AR-positive prostate cancer cell lines (LNCaP, VCaP, 22Rv1) further supports this proposed mechanism.[2][3]
Caption: Proposed inhibition of Androgen Receptor signaling by Methyl Angolensate.
Experimental Workflow Comparison
The following diagram illustrates the typical workflow for the in-vitro to in-vivo validation of the anticancer effects of a compound like Methyl angolensate.
Caption: Workflow for In-vitro to In-vivo Validation of Anticancer Activity.
Conclusion
The in-vivo studies on Methyl angolensate provide strong validation for the anticancer effects observed in in-vitro experiments. The compound has been shown to significantly inhibit tumor growth and increase the lifespan of tumor-bearing animals, corroborating the cytotoxic and pro-apoptotic effects seen in various cancer cell lines. The primary mechanism of action appears to be the induction of the intrinsic apoptotic pathway. For prostate cancer, interference with androgen receptor signaling is a plausible additional mechanism. These findings underscore the potential of Methyl angolensate as a lead compound for the development of novel anticancer therapies. Further research is warranted to explore its efficacy in other cancer models, to elucidate its pharmacokinetic and pharmacodynamic properties in more detail, and to investigate the potential of the related compound, this compound.
References
- 1. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journaljammr.com [journaljammr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methyl angolensate, a natural tetranortriterpenoid induces intrinsic apoptotic pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A natural compound, methyl angolensate, induces mitochondrial pathway of apoptosis in Daudi cells | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of Methyl hydroxyangolensate with commercial antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. This guide provides a comparative analysis of Methyl Angolensate, a natural tetranortriterpenoid, against established commercial antibiotics, focusing on their activity against the Gram-negative bacterium Proteus vulgaris and the Gram-positive bacterium Bacillus subtilis.
Executive Summary
Direct quantitative comparisons of Methyl Angolensate with commercial antibiotics are currently challenging due to a lack of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this specific natural compound. However, existing qualitative data from disc diffusion assays indicate that Methyl Angolensate exhibits inhibitory activity against both Proteus vulgaris and Bacillus subtilis. This preliminary evidence warrants further investigation into its potential as a novel antibacterial agent. This guide synthesizes the available data, outlines the standard experimental protocols for quantitative analysis, and provides a framework for future comparative studies.
Data Presentation: A Comparative Overview
The following tables summarize the available antibacterial activity data. It is crucial to note that the data for Methyl Angolensate is qualitative (zone of inhibition), while the data for commercial antibiotics is quantitative (MIC). A direct comparison of potency is therefore not possible without further experimental data for Methyl Angolensate.
Table 1: Antibacterial Activity against Proteus vulgaris
| Antibacterial Agent | Type | Concentration | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methyl Angolensate | Natural Product | 200 µ g/disc | 14.1[1] | Data Not Available |
| 400 µ g/disc | 14.1[1] | |||
| Ciprofloxacin | Commercial Antibiotic (Fluoroquinolone) | - | - | 0.06 - 1.0 |
| Ampicillin | Commercial Antibiotic (β-lactam) | - | - | Data varies significantly based on resistance |
Table 2: Antibacterial Activity against Bacillus subtilis
| Antibacterial Agent | Type | Concentration | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Methyl Angolensate | Natural Product | 200 µ g/disc | 15.2[1] | Data Not Available |
| 400 µ g/disc | 15.2[1] | |||
| Ciprofloxacin | Commercial Antibiotic (Fluoroquinolone) | - | - | 0.03 - 0.125 |
| Ampicillin | Commercial Antibiotic (β-lactam) | - | - | ~0.01 |
Mechanism of Action: Unraveling the Antibacterial Strategy
The precise molecular mechanism of action for Methyl Angolensate's antibacterial activity has not yet been elucidated, and further research is required to determine its specific cellular targets.[1] However, studies on other limonoids, the class of compounds to which Methyl Angolensate belongs, and other phytochemicals from the Meliaceae family suggest potential mechanisms that may be relevant. These include:
-
Disruption of Bacterial Membranes: Some limonoids and plant extracts from the Meliaceae family have been shown to interfere with the integrity of bacterial cell membranes. This can lead to leakage of intracellular components and ultimately cell death.
-
Inhibition of Nucleic Acid Synthesis: Certain phytochemicals can inhibit essential bacterial enzymes involved in DNA replication and transcription, thereby halting bacterial growth.
-
Inhibition of Biofilm Formation: Some plant extracts have demonstrated the ability to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.
Further investigation is needed to pinpoint the specific mechanism of Methyl Angolensate.
Experimental Protocols: A Guide to Quantitative Assessment
To enable a direct head-to-head comparison, the following standardized experimental protocols are essential for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Methyl Angolensate.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Proteus vulgaris, Bacillus subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: A two-fold serial dilution of Methyl Angolensate is prepared in a 96-well microtiter plate. A range of concentrations should be tested.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria with no compound) and negative (broth only) controls are included. A known antibiotic (e.g., Ciprofloxacin) can be used as a reference control.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an agar (B569324) plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible colony growth on the agar plate).
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and quantitative evaluation of a novel antibacterial compound like Methyl Angolensate.
Conclusion and Future Directions
While preliminary qualitative data suggests that Methyl Angolensate possesses antibacterial properties, a definitive head-to-head comparison with commercial antibiotics requires robust quantitative data. The immediate next steps for researchers should be to determine the MIC and MBC values of pure Methyl Angolensate against a panel of clinically relevant bacteria, including antibiotic-resistant strains. Elucidating its mechanism of action will be critical in understanding its potential as a therapeutic agent and for identifying potential synergistic combinations with existing antibiotics. The protocols and framework provided in this guide offer a clear path for advancing the scientific understanding of this promising natural product.
References
Safety Operating Guide
Navigating the Disposal of Methyl Hydroxyangolensate: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For a compound like methyl hydroxyangolensate, which belongs to the complex organic molecule category, a stringent and well-defined disposal protocol is essential to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this and similar chemical wastes.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation: All waste streams containing this compound must be treated as hazardous waste and segregated from non-hazardous materials.[7][8] Do not mix this waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines, as incompatible materials can lead to dangerous reactions.[6]
-
Container Selection and Labeling:
-
Container: Use a compatible, leak-proof container for waste collection.[4][9] The original container may be used if it is in good condition.[9] It is often recommended to use plastic containers for storing chemical waste.[3] Containers should not be filled to more than 90% capacity to allow for expansion.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents present.[2][7] The label should also indicate the primary hazards associated with the chemical.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[2][3][9]
-
The SAA must be located at or near the point of waste generation and under the direct supervision of laboratory personnel.[1][3]
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of potential spills.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[4]
-
Provide a complete and accurate waste manifest, detailing the chemical composition and quantity.[4]
-
Follow all institutional and regulatory procedures for the transfer and handover of the hazardous waste.[4]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[4]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.[4]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[4]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.[4]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's protocols.[4]
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Primary Hazards | Assumed to be hazardous waste. May be toxic to aquatic life. | [4][10] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [4][11] |
| Recommended Container | Original container or a compatible, properly sealed and labeled waste container. Plastic is often preferred. | [3][4][9] |
| Disposal Method | As hazardous waste through a licensed waste disposal company. Do not dispose of down the drain or in regular trash. | [4] |
| Spill Cleanup | Absorb with inert material, collect in a suitable container for hazardous waste disposal. | [4] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Methyl Hydroxyangolensate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl hydroxyangolensate was readily available. This guidance is compiled from safety data for structurally related compounds, including other methyl esters and phenolic compounds. Researchers must conduct a thorough, chemical-specific risk assessment before handling this compound and consult the supplier-specific SDS if one is provided. The information herein is for research purposes only and should not be considered a substitute for a formal risk assessment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure laboratory safety.
Hazard Identification and Risk Assessment
While the specific toxicological properties of this compound are not fully documented, its structure suggests potential hazards associated with phenolic compounds and esters. Phenols can be corrosive and may be absorbed through the skin, potentially causing systemic effects[1]. It is prudent to treat this compound as potentially hazardous, assuming it may cause skin and eye irritation, and could be harmful if ingested or inhaled[1].
Potential Primary Hazards:
-
Skin Contact: Potential for irritation, burns, and absorption. Phenolic compounds can sometimes cause initial numbness, delaying the awareness of exposure[1].
-
Eye Contact: Risk of serious irritation or damage[1].
-
Inhalation: Inhalation of aerosols or dust (if solid) may lead to respiratory tract irritation[1].
-
Ingestion: May be harmful if swallowed[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing & Transfer (Solid) | Safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Full-coverage lab coat | Use in a certified chemical fume hood or wear a NIOSH-approved respirator if a hood is unavailable[2][3] |
| Solution Preparation & Handling | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges[4] |
Emergency Equipment: A safety shower and eyewash station must be readily accessible, ideally within a 10-second travel distance from the work area[1]. All personnel should be trained in their location and proper use.
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks[1].
-
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents[2].
General Handling:
-
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking[6].
-
Ensure the work area is cleaned with an appropriate solvent and decontaminated after use.
Spill Management:
-
Minor Spills: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand[1][7]. Collect the material in a sealed container for proper disposal.
-
Major Spills: Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent-resistant container. Do not pour down the drain[6].
-
Contaminated Materials: Any PPE, labware, or spill cleanup materials that have come into contact with the chemical should be disposed of as hazardous waste.
-
Consult your institution's EHS department for specific disposal protocols.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][7]. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes[7]. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration[2]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[2]. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response to an exposure event.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for exposure to this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
